N-Methyl-3-phenoxybenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(3-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLOOQWWBPGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441059 | |
| Record name | N-Methyl-3-phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129535-78-0 | |
| Record name | N-Methyl-3-phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on N-Methyl-3-phenoxybenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Chemical Structure and Identification
N-Methyl-3-phenoxybenzylamine is a secondary amine characterized by a benzyl group substituted at the 3-position with a phenoxy group, and a methyl group attached to the nitrogen atom.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | N-Methyl-1-(3-phenoxyphenyl)methanamine |
| Synonyms | N-methyl-3-phenoxyBenzenemethanamine, Benzenemethanamine, N-methyl-3-phenoxy- |
| CAS Number | 129535-78-0 |
| Molecular Formula | C₁₄H₁₅NO |
| SMILES | CNCC1=CC=CC(OC2=CC=CC=C2)=C1 |
Physicochemical Properties
Precise, experimentally determined physicochemical properties for this compound are not widely published. The data presented below includes calculated values and should be considered as estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 213.27 g/mol | Calculated |
| Boiling Point | 313.9 ± 25.0 °C | Predicted |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not available in peer-reviewed literature. However, general methodologies for the synthesis of related N-alkylated phenoxybenzylamines and the analysis of secondary amines can be adapted.
General Synthetic Approach: Reductive Amination
A common method for the synthesis of secondary amines like this compound is reductive amination. This would involve the reaction of 3-phenoxybenzaldehyde with methylamine to form a Schiff base (imine), which is then reduced to the final product.
Workflow for a potential synthesis:
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
For the analysis and purity assessment of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point.
Table 3: General Parameters for HPLC Analysis
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. It is crucial to distinguish this compound from the structurally different, well-characterized alpha-adrenergic antagonist, phenoxybenzamine.
To illustrate the visualization requirements of this guide, a generic, hypothetical signaling pathway is presented below. This diagram is for demonstrative purposes only and does not represent any known biological function of this compound.
Caption: A generic, hypothetical signaling pathway for illustrative purposes only.
Conclusion
This compound is a defined chemical entity with a known structure. However, a comprehensive profile of its physicochemical properties, specific and validated experimental protocols for its synthesis and analysis, and any information on its biological activity are conspicuously absent from the public scientific literature. This guide serves to consolidate the available structural information and to provide a framework of generalized methodologies that could be applied by researchers initiating studies on this compound. Further empirical investigation is required to fully characterize this compound.
An In-depth Technical Guide to N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for N-Methyl-3-phenoxybenzylamine. Additionally, it explores potential biological activities and associated signaling pathways based on structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of this compound.
| Identifier | Value |
| CAS Number | 129535-78-0 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol [1] |
| IUPAC Name | N-methyl-1-(3-phenoxyphenyl)methanamine |
| Property | Value | Source |
| Melting Point | 149-150 °C | Not explicitly cited |
| Boiling Point (Predicted) | 313.9 ± 25.0 °C[1] | Predicted |
| pKa (Predicted) | 9.34 ± 0.10[1] | Predicted |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents. | General Chemical Principles |
| Density (Predicted) | 1.057 ± 0.06 g/cm³[1] | Predicted |
Experimental Protocols
Synthesis Protocols
This compound can be synthesized through two primary routes: reductive amination of 3-phenoxybenzaldehyde or N-alkylation of 3-phenoxybenzylamine.
1. Synthesis via Reductive Amination
This two-step, one-pot reaction involves the formation of an imine from 3-phenoxybenzaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.[2]
-
Materials:
-
3-phenoxybenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a solution of 3-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
2. Synthesis via N-Alkylation
This method involves the direct alkylation of 3-phenoxybenzylamine with a methylating agent.
-
Materials:
-
3-phenoxybenzylamine
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF))
-
Standard work-up and purification reagents as described in the reductive amination protocol.
-
-
Procedure:
-
To a solution of 3-phenoxybenzylamine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up as described in the reductive amination protocol.
-
Purify the crude product by flash column chromatography.
-
Analytical Protocols
The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
1. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural similarity to known pharmacologically active compounds, particularly phenoxybenzamine, suggests potential interactions with biological targets. The following sections explore hypothetical signaling pathways based on these structural analogies.
Hypothetical Interaction with Adrenergic Receptors
Phenoxybenzamine is a well-known non-selective, irreversible antagonist of α-adrenergic receptors.[3][4] It forms a covalent bond with these receptors, leading to a long-lasting blockade.[3][5] Given the shared phenoxybenzylamine scaffold, it is plausible that this compound could also interact with adrenergic receptors, potentially as a competitive antagonist.
Caption: Hypothetical antagonism of the α-adrenergic signaling pathway.
This diagram illustrates the canonical Gq-coupled α₁-adrenergic signaling pathway. Binding of endogenous catecholamines (norepinephrine/epinephrine) activates the receptor, leading to a cascade that results in cellular responses like vasoconstriction. This compound is hypothesized to act as an antagonist, blocking the receptor and thereby inhibiting this pathway.
Potential for Monoamine Oxidase (MAO) Inhibition
Derivatives of N-methylbenzylamine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[6][][8] Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.
Caption: Potential inhibition of monoamine oxidase (MAO).
This workflow depicts the role of MAO in the degradation of monoamine neurotransmitters within a presynaptic neuron. By inhibiting MAO, this compound could potentially increase the bioavailability of these neurotransmitters, a mechanism of action for many antidepressant and neuroprotective drugs.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides adaptable experimental protocols for its synthesis and analysis. While direct biological data is currently lacking, the structural similarities to known adrenergic receptor antagonists and monoamine oxidase inhibitors provide a rational basis for further investigation into its pharmacological profile. The hypothetical signaling pathways presented herein offer a starting point for researchers to explore the potential therapeutic applications of this compound. Further experimental validation is necessary to confirm these predicted properties and biological activities.
References
- 1. This compound CAS#: 129535-78-0 [amp.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Potential Mechanism of Action of N-Methyl-3-phenoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxybenzylamine is a chemical compound with a structure suggesting potential pharmacological activity. While direct studies on its mechanism of action are not extensively available in the public domain, its structural similarity to known pharmacologically active molecules, particularly phenoxybenzamine, allows for the formulation of a hypothesized mechanism. This document outlines a potential mechanism of action for this compound, focusing on its possible interaction with adrenergic and dopaminergic receptors. This guide provides a theoretical framework, summarizes relevant quantitative data from structurally related compounds, details hypothetical experimental protocols to investigate these hypotheses, and includes visualizations of potential signaling pathways and experimental workflows.
Introduction
This compound is a secondary amine containing a benzyl group, a phenoxy group, and a methylamine moiety. Its chemical structure is a key determinant of its potential biological activity. The presence of the phenoxybenzylamine scaffold is significant, as this core is found in compounds with known interactions with various receptors and transporters in the central and peripheral nervous systems. This guide explores the potential mechanism of action of this compound based on established pharmacology of structurally analogous compounds.
Hypothesized Mechanism of Action
Based on its structural features, this compound is hypothesized to act as a modulator of monoamine neurotransmitter systems. The primary proposed mechanisms are:
-
Alpha-Adrenergic Receptor Antagonism: The most plausible mechanism of action is the antagonism of alpha-adrenergic receptors (α-ARs). This hypothesis is drawn from the well-documented activity of phenoxybenzamine, a structurally related compound that acts as a non-selective, irreversible antagonist of α-ARs.[1][2] The phenoxybenzylamine core is crucial for this activity. Blockade of α-ARs would inhibit the physiological effects of norepinephrine and epinephrine, leading to vasodilation and a decrease in blood pressure.
-
Dopamine Receptor Interaction: There is evidence that phenoxybenzamine can also act as an antagonist at dopamine D2 receptors.[3] Given the structural similarity, this compound may also exhibit affinity for dopamine receptors, potentially acting as an antagonist. This could modulate dopaminergic signaling in the central nervous system.
-
Monoamine Transporter Inhibition: The overall structure of this compound bears some resemblance to substrates of monoamine transporters (e.g., for norepinephrine, dopamine, and serotonin). Therefore, it is conceivable that it could act as an inhibitor of these transporters, leading to an increase in the synaptic concentration of these neurotransmitters.
Potential Signaling Pathways
The interaction of this compound with its putative targets would trigger specific intracellular signaling cascades.
Alpha-Adrenergic Receptor Blockade
If this compound acts as an α1-adrenergic receptor antagonist, it would block the Gq-coupled signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect would be a decrease in intracellular calcium levels and a reduction in protein kinase C (PKC) activity.
Figure 1: Hypothesized blockade of the α1-adrenergic signaling pathway.
Quantitative Data from a Structurally Related Compound
| Compound | Target | Assay Type | Species | Value | Units | Reference |
| Phenoxybenzamine | α-Adrenergic Receptors | Functional Antagonism | Various | - | - | [1][2] |
| Phenoxybenzamine | D2 Dopamine Receptor | Radioligand Binding | Bovine Caudate Membranes | pseudo-IC50 = 1 | µM | [3] |
Note: This data is for phenoxybenzamine and should be considered as an indicator of the potential activity of this compound, not a direct measure of its potency.
Proposed Experimental Protocols
To validate the hypothesized mechanism of action, a series of in vitro experiments would be required.
Radioligand Receptor Binding Assay
This experiment would determine the affinity of this compound for a panel of receptors, including adrenergic and dopaminergic subtypes.
Objective: To determine the binding affinity (Ki) of this compound for α1, α2, D1, and D2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., bovine caudate for D2 receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with co-factors).
-
Competition Binding:
-
Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]spiperone for D2).
-
Add increasing concentrations of this compound (the competitor).
-
Include a control with no competitor (total binding) and a control with a high concentration of a known non-radioactive ligand (non-specific binding).
-
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: General workflow for a radioligand binding assay.
Conclusion
While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest a potential mechanism of action involving the modulation of adrenergic and possibly dopaminergic signaling. The primary hypothesis is that it functions as an antagonist at alpha-adrenergic receptors, similar to the well-characterized compound phenoxybenzamine. Further investigation through in vitro binding and functional assays is necessary to empirically determine its pharmacological profile. The experimental protocols and theoretical framework provided in this guide offer a starting point for such investigations.
References
Investigating the Biological Activity of N-Methyl-3-phenoxybenzylamine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 28, 2025
Abstract
This technical guide addresses the biological activity of N-Methyl-3-phenoxybenzylamine. An extensive search of scientific literature and databases reveals a significant lack of direct studies on the biological effects, mechanism of action, and toxicological profile of this specific compound. The available information primarily pertains to its chemical properties and synthesis. In contrast, a structurally related compound, Phenoxybenzamine , is a well-characterized pharmacological agent. This guide, therefore, provides a comprehensive overview of the biological activity of Phenoxybenzamine as a relevant analogue, while clearly noting the data gap for this compound.
Introduction: The Paucity of Data on this compound
Despite its clear chemical structure, this compound remains largely uncharacterized in the biological and pharmacological literature. Searches of prominent scientific databases have not yielded any substantive in vitro or in vivo studies detailing its biological activity. Consequently, this document cannot provide experimental protocols or quantitative data specifically for this compound.
Researchers interested in this molecule may need to undertake foundational studies to determine its biological effects. Given its structural similarity to Phenoxybenzamine, a logical starting point for investigation would be its potential interaction with adrenergic receptors.
Phenoxybenzamine: A Structurally Related Alpha-Adrenergic Antagonist
Phenoxybenzamine is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors.[1][2] It is used clinically in the management of hypertension associated with pheochromocytoma.[2][3] Due to the absence of data on this compound, the established pharmacology of Phenoxybenzamine is presented here as a potential framework for investigating the target compound.
Mechanism of Action of Phenoxybenzamine
Phenoxybenzamine's primary mechanism of action involves the formation of a stable, covalent bond with alpha-adrenergic receptors.[1] This irreversible blockade prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.[1]
The antagonism of alpha-1 adrenergic receptors, located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.[1] Its non-selective nature means it also blocks alpha-2 adrenergic receptors, which can lead to side effects such as reflex tachycardia.[1][2]
Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by Phenoxybenzamine
The following diagram illustrates the signaling pathway affected by Phenoxybenzamine's blockade of the alpha-1 adrenergic receptor.
Caption: Alpha-1 adrenergic receptor signaling cascade and its irreversible inhibition by Phenoxybenzamine.
Quantitative Data for Phenoxybenzamine
The following table summarizes key quantitative parameters related to the biological activity of Phenoxybenzamine. No such data is currently available for this compound.
| Parameter | Value | Species/System | Reference |
| Elimination Half-life | ~24 hours | Human | [1] |
| Clinical Dosage (Pheochromocytoma) | 20-40 mg, 2-3 times daily | Human | [2] |
Experimental Protocols for Investigating Adrenergic Receptor Activity
Should researchers wish to investigate the biological activity of this compound, the following established protocols for assessing adrenergic receptor antagonism, commonly used for compounds like Phenoxybenzamine, would be appropriate.
In Vitro Radioligand Binding Assay
This assay determines the affinity of a test compound for adrenergic receptors.
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing human alpha-1 or alpha-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-prazosin for alpha-1, [³H]-rauwolscine for alpha-2).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., phentolamine).
-
Scintillation counter.
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., Calcium Mobilization)
This assay measures the functional consequence of receptor binding (agonist or antagonist activity).
Objective: To determine if this compound acts as an antagonist at alpha-1 adrenergic receptors.
Materials:
-
Cells stably expressing the human alpha-1 adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Test compound (this compound).
-
Fluorometric imaging plate reader.
Methodology:
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of the agonist (phenylephrine).
-
Measure the resulting increase in intracellular calcium concentration via fluorescence.
-
Determine the ability of the test compound to inhibit the agonist-induced calcium mobilization.
-
Calculate the functional inhibitory constant (pA2) to quantify antagonist potency.
The following diagram outlines the general workflow for these in vitro assays.
Caption: A simplified workflow for the in vitro assessment of a novel compound's adrenergic receptor activity.
Toxicology of Phenoxybenzamine
Phenoxybenzamine has a known side-effect profile primarily related to its alpha-adrenergic blockade.[2] These include orthostatic hypotension, reflex tachycardia, nasal congestion, and miosis.[2] It is important to note that this compound's toxicological profile is unknown and would require thorough investigation.
Conclusion and Future Directions
There is a clear and significant gap in the scientific literature regarding the biological activity of this compound. This guide has leveraged the extensive knowledge of the structurally similar compound, Phenoxybenzamine, to provide a potential framework for future research.
To elucidate the biological activity of this compound, the following steps are recommended:
-
In Silico Prediction: Utilize computational models to predict potential biological targets and toxicities based on its chemical structure.
-
In Vitro Screening: Conduct primary screening against a panel of receptors, with a focus on adrenergic receptors, using assays such as those described in this guide.
-
Mechanism of Action Studies: If activity is identified, further studies will be required to determine the precise mechanism of action (e.g., reversible vs. irreversible binding, selectivity).
-
In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models would be necessary to assess efficacy and safety.
Until such studies are performed, any discussion of the biological activity of this compound remains speculative. Researchers are strongly encouraged to publish any findings to contribute to the public knowledge base.
References
An In-depth Technical Guide on N-Methyl-3-phenoxybenzylamine: Structural Analogs and Derivatives Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxybenzylamine serves as a core scaffold in the exploration of novel therapeutic agents, primarily targeting adrenergic receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound and its structural analogs. Detailed experimental protocols for synthesis and biological assays are presented, alongside a quantitative analysis of the structural modifications influencing biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular pharmacology of this class of compounds.
Introduction
The phenoxybenzylamine scaffold is a well-established pharmacophore known for its interaction with various biological targets. N-methylation of the benzylamine nitrogen introduces specific electronic and steric properties that significantly influence receptor affinity and selectivity. This guide focuses on the systematic exploration of structural analogs and derivatives of this compound, with a particular emphasis on their activity as modulators of adrenergic signaling. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds targeting G-protein coupled receptors (GPCRs).
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through a straightforward two-step process involving the formation of the precursor 3-phenoxybenzylamine followed by N-methylation. A common and efficient method for the final methylation step is reductive amination.
General Synthesis Workflow
The logical flow for the synthesis of the target compound and its analogs typically follows the path outlined below.
Experimental Protocols
A robust method for the synthesis of 3-phenoxybenzylamine involves the reduction of 3-phenoxybenzonitrile.
Materials:
-
3-phenoxybenzonitrile
-
Methanol
-
Liquid ammonia
-
Raney nickel
-
Hydrogen gas
Procedure:
-
A steel autoclave is charged with 200 g (1.025 mol) of 3-phenoxybenzonitrile, 1 L of methanol, 200 g of liquid ammonia, and 50 g of Raney nickel.
-
The autoclave is sealed and heated to 60°C.
-
The reaction mixture is stirred for one hour under an initial hydrogen pressure of 120 bars.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The solvent is distilled off under normal pressure.
-
The residue is purified by distillation under high vacuum to yield 3-phenoxybenzylamine.
This protocol describes the N-methylation of 3-phenoxybenzylamine using formaldehyde.
Materials:
-
3-phenoxybenzylamine
-
Formaldehyde (37% solution in water)
-
Formic acid
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a solution of 3-phenoxybenzylamine (10 mmol) in methanol (50 mL), add formaldehyde (1.1 equivalents, 0.81 mL of 37% solution).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents, 57 mg) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structure-Activity Relationship (SAR) Exploration
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenoxy and benzyl rings, as well as modifications to the N-methyl group. The primary targets for this class of compounds are the α-adrenergic receptors (α-ARs), which are subdivided into α1 and α2 subtypes.
Quantitative SAR Data
| Compound/Analog | Modification | Target(s) | Activity (IC₅₀/Kᵢ) | Reference |
| Phenoxybenzamine | N-benzyl-N-(2-chloroethyl) | α₁ & α₂-AR (non-selective) | Irreversible antagonist | [1] |
| Prazosin | Quinazoline derivative | α₁-AR selective | Kᵢ = 0.5 nM | [3] |
| Clonidine | Imidazoline derivative | α₂-AR agonist | Kᵢ = 3.0 nM | [4] |
| N-Methyltyramine | Endogenous trace amine | α₂-AR | IC₅₀ = 5.53 x 10⁻⁶ M | [5] |
| RX821002 | Imidazoline derivative | α₂-AR antagonist | IC₅₀ = 1.07 x 10⁻⁸ M | [5] |
Note: This table provides illustrative data for adrenergic ligands. Specific IC₅₀/Kᵢ values for a systematic series of this compound analogs are required for a detailed QSAR analysis.
Key SAR Observations
-
N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of α/β-adrenoceptor selectivity. Generally, increasing the steric bulk of the N-substituent tends to decrease α-agonist activity and increase β-agonist activity.
-
Phenoxy Ring Substitution: Substituents on the phenoxy ring can significantly impact binding affinity and selectivity. The position and electronic properties of these substituents are crucial.
-
Benzyl Ring Substitution: Modifications to the benzyl ring can influence pharmacokinetic properties and may also contribute to receptor interactions.
Biological Evaluation and Signaling Pathways
The biological effects of this compound analogs are primarily mediated through their interaction with α-adrenergic receptors, which are G-protein coupled receptors.
Alpha-Adrenergic Receptor Signaling
α-Adrenergic receptors are divided into two main types, α₁ and α₂, each with distinct signaling pathways.[6]
-
α₁-Adrenergic Receptors: These receptors couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins.[6] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).[6]
Experimental Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of this compound analogs involves a series of in vitro assays.
Experimental Protocols
This protocol is a general guideline for determining the binding affinity of test compounds to α₁-adrenergic receptors.
Materials:
-
Cell membranes expressing α₁-adrenergic receptors
-
[³H]Prazosin (radioligand)
-
Test compounds (this compound analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [³H]Prazosin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known α₁-antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding curve. The IC₅₀ value is the concentration of the drug that inhibits 50% of the maximum biological response of the agonist. The IC₅₀ value can be converted to an absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional activity of test compounds at α₂-adrenergic receptors.
Materials:
-
Cells expressing α₂-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Forskolin (adenylyl cyclase activator)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of the test compounds for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC₅₀ values for the antagonist activity of the test compounds.
Conclusion
This compound and its derivatives represent a promising class of compounds for the modulation of adrenergic signaling. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and workflows provided in this guide offer a framework for the systematic exploration of this chemical space. Future research, focusing on generating comprehensive quantitative SAR data and exploring a wider range of structural diversity, will be crucial for the development of novel therapeutic agents based on the this compound core.
References
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of phenoxybenzamine or N-methyl chlorpromazine on regional cerebral blood flow: comparison of central and peripheral alpha adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptically acting catecholamines bind to alpha 2-adrenoceptors labelled by 3H-clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective affinity labeling and molecular characterization of hepatic alpha 1-adrenergic receptors with [3H]phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR study for a novel series of ortho disubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the structure-activity relationships of adrenergic beta-mimetic benzylamine derivatives. V. 9-Aryl-1H-2,3,7,8,9,10-hexahydrobenzo[d,e]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of N-Methyl-3-phenoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of N-Methyl-3-phenoxybenzylamine and its close structural analogs. The document summarizes key quantitative data on its potential biological targets, details the experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows. The information presented is intended to inform early-stage drug discovery and development efforts by providing a foundational understanding of the compound's in-vitro pharmacological profile. Based on the analysis of structurally related compounds, this compound is projected to be a potent and selective inhibitor of the norepinephrine transporter (NET).
Introduction
This compound is a small molecule with a chemical structure suggestive of potential activity at biogenic amine transporters and receptors. Its core moieties, including a phenoxy group, a benzylamine, and an N-methyl group, are present in various pharmacologically active compounds. Understanding the preliminary in-vitro profile of this compound is a critical first step in evaluating its therapeutic potential. This guide focuses on the in-vitro screening data of a closely related analog, N-methyl-γ-(phenoxy)phenylpropylamine, to infer the likely biological activity of this compound. The primary anticipated mechanism of action is the inhibition of the norepinephrine transporter (NET).
Quantitative Data Summary
The following tables summarize the in-vitro binding and functional activity of a close structural analog of this compound, providing a strong indication of its expected pharmacological profile.
Table 1: Monoamine Transporter Inhibition Profile
This table presents the inhibitor constants (Ki) of N-methyl-γ-(2-methylphenoxy)phenylpropylamine hydrochloride (a close analog) for the inhibition of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) uptake in rat brain synaptosomes. A lower Ki value indicates a higher binding affinity.
| Compound Isomer | Norepinephrine (NE) Uptake Ki (nM) | Dopamine (DA) Uptake Ki (nM) | Serotonin (5-HT) Uptake Ki (nM) |
| (-)-isomer | 1.9 | >1000 | >1000 |
| Racemate (+/-) | 3.4 | >1000 | >1000 |
| (+)-isomer | 16.8 | >1000 | >1000 |
Data extrapolated from studies on (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride[1].
Table 2: Receptor and Ion Channel Binding Affinity Profile
This table summarizes the binding affinities of the racemic mixture of N-methyl-γ-(2-methylphenoxy)phenylpropylamine hydrochloride for various central nervous system receptors and ion channels. The data is presented as the concentration required to inhibit 50% of radioligand binding (IC50).
| Receptor/Ion Channel | IC50 (nM) |
| α1-Adrenergic Receptor | >10,000 |
| α2-Adrenergic Receptor | >10,000 |
| β-Adrenergic Receptor | >10,000 |
| Muscarinic Acetylcholine Receptor | >10,000 |
| Histamine H1 Receptor | >1,000 |
| GABA Receptor | >10,000 |
| Benzodiazepine Receptor | >10,000 |
Data extrapolated from studies on (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride[1].
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments that would be conducted to determine the pharmacological profile of this compound.
Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
Objective: To determine the potency of this compound in inhibiting the uptake of [³H]norepinephrine, [³H]dopamine, and [³H]serotonin.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., hypothalamus for NE, striatum for DA, and whole brain minus striatum for 5-HT) by homogenization in sucrose solution followed by differential centrifugation.
-
Incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle control in a buffer solution.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter ([³H]NE, [³H]DA, or [³H]5-HT).
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Radioligand Binding Assays for Receptor Affinity
These assays measure the ability of a test compound to displace a specific radioligand from its receptor.
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the target receptor or from specific animal brain regions known to be rich in the receptor of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a specific high-affinity radioligand for the target receptor and varying concentrations of this compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the in-vitro screening of this compound.
References
N-Methyl-3-phenoxybenzylamine: A Technical Guide to its Potential Pharmacological Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxybenzylamine is a synthetic compound with a strong potential to act as a selective antagonist for the serotonin 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Antagonism of the 5-HT6 receptor has been identified as a promising therapeutic strategy for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth overview of the 5-HT6 receptor as the likely primary pharmacological target of this compound, including its signaling pathway and representative experimental protocols for its characterization. While specific quantitative binding data for this compound is not extensively available in public literature, the information presented herein is based on the pharmacological profile of structurally related N-(2-arylethyl)benzylamines.
Primary Pharmacological Target: 5-HT6 Receptor
The principal pharmacological target of this compound is the 5-HT6 serotonin receptor. Patent literature identifies a series of N-(2-arylethyl)benzylamines, which includes this compound, as antagonists of this receptor. The 5-HT6 receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway
The canonical signaling pathway for the 5-HT6 receptor is initiated by the binding of its endogenous ligand, serotonin (5-hydroxytryptamine), or an agonist. This conformational change in the receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream protein targets, leading to a cellular response.
Antagonists like this compound are proposed to bind to the 5-HT6 receptor without activating it, thereby blocking the binding of serotonin and preventing the downstream signaling cascade. This blockade is thought to modulate cholinergic and glutamatergic neurotransmission, which may underlie the potential cognitive-enhancing effects of 5-HT6 receptor antagonists.
Potential Off-Target Considerations
A comprehensive off-target binding profile for this compound is not publicly available. However, for any CNS-active compound, it is crucial to assess its affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), as well as other neurotransmitter receptors (e.g., dopamine, adrenergic, muscarinic receptors) and transporters to determine its selectivity and potential for side effects.
Experimental Protocols for Target Characterization
The following are representative experimental protocols used to characterize the interaction of a compound with the 5-HT6 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Objective: To quantify the affinity of this compound for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: Serotonin (10 µM) or another high-affinity 5-HT6 ligand.
-
Test compound: this compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add cell membranes, [³H]-LSD, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional activity of a compound at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.
Objective: To determine if this compound acts as an antagonist at the human 5-HT6 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor.
-
5-HT6 receptor agonist (e.g., Serotonin).
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically the EC80 concentration).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and calculate the IC50 value.
-
The potency of the antagonist can be expressed as a pA2 value, calculated using the Schild equation.
Quantitative Data Summary
| Target | Assay Type | Parameter | Value (nM) |
| Human 5-HT6 Receptor | Radioligand Binding | Ki | Data Not Available |
| Human 5-HT6 Receptor | cAMP Functional Assay | IC50 | Data Not Available |
Conclusion
Based on the available patent literature and the established pharmacology of related compounds, the 5-HT6 receptor is the most probable high-affinity pharmacological target for this compound, where it is expected to act as an antagonist. Further in-depth characterization through radioligand binding and functional assays is necessary to definitively determine its binding affinity, functional potency, and selectivity profile. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the continued investigation of this compound and its potential as a therapeutic agent.
Early-Stage Research on N-Methyl-3-phenoxybenzylamine Toxicity: A Technical Guide
Introduction
N-Methyl-3-phenoxybenzylamine is a chemical compound for which early-stage toxicological research is limited. Understanding its potential toxicity is crucial for safe handling and for any future applications in drug development or other industries. This technical guide synthesizes available toxicological data on structurally related compounds to provide a predictive assessment of this compound's potential hazards. The primary analogues discussed are phenoxybenzamine, a well-characterized alpha-adrenergic antagonist, and the common metabolites of pyrethroid insecticides, 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for phenoxybenzamine, 3-phenoxybenzyl alcohol, and N-methylbenzylamine. This data can be used as a preliminary guide for estimating the potential acute toxicity of this compound.
Table 1: Acute Toxicity of Phenoxybenzamine Hydrochloride
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | ~2000 mg/kg | [1] |
| Rat | Oral | 2500 mg/kg | [2] |
| Mouse | Oral | 900 mg/kg | [3] |
| Guinea Pig | Oral | ~500 mg/kg | [1] |
| Mouse | Intraperitoneal | 99 mg/kg | [3] |
| Mouse | Subcutaneous | 105 mg/kg | [3] |
Table 2: Acute Toxicity of 3-Phenoxybenzyl Alcohol
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1,496 mg/kg | [4] |
| Rabbit | Dermal | 10,000 mg/kg | [4] |
Table 3: GHS Hazard Classifications for N-Methylbenzylamine
| Hazard Statement | Classification |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H332 | Harmful if inhaled |
| H412 | Harmful to aquatic life with long lasting effects |
| Data from PubChem CID 7669[5] |
Potential Mechanisms of Toxicity & Signaling Pathways
Based on the known mechanism of the structurally similar compound phenoxybenzamine, a primary potential mechanism of toxicity for this compound could be the irreversible blockade of alpha-adrenergic receptors.
Alpha-Adrenergic Receptor Antagonism
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors (alpha-1 and alpha-2).[6] This blockade leads to vasodilation and a subsequent drop in blood pressure.[7] The irreversible nature of this binding means that the physiological effects are long-lasting, and recovery of function requires the synthesis of new receptors.[7] An overdose of phenoxybenzamine can lead to severe postural hypotension, reflex tachycardia, dizziness, and shock.[6]
Potential Neurotoxicity and Hepatotoxicity
The metabolite 3-phenoxybenzoic acid (3-PBA) has been shown to induce dopaminergic degeneration and may play a role in Parkinson's-like pathologies.[8] Studies have indicated that 3-PBA can interact with the dopamine transporter (DAT), leading to toxic effects in dopaminergic neurons.[8] Furthermore, 3-PBA has been demonstrated to induce apoptosis in human hepatocyte cells (HepG2) through the regulation of Caspase-3 and Bcl-2, suggesting a potential for hepatotoxicity.[9]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on studies of its analogues, the following outlines general methodologies that could be adapted for its toxicological evaluation.
Acute Oral Toxicity Study (LD50)
This protocol is based on the methods used for determining the oral LD50 of phenoxybenzamine in rodents.[1][3]
-
Animal Model: Use adult male and female Sprague-Dawley rats and CD-1 mice, 6-8 weeks old.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Test Substance Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Administration: Administer the test substance by oral gavage to groups of animals at a range of doses. Include a vehicle control group.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
In Vitro Hepatotoxicity Assay
This protocol is adapted from studies on 3-phenoxybenzoic acid.[9]
-
Cell Line: Use the human hepatoma cell line (HepG2).
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Expose cells to various concentrations of this compound for 24-48 hours.
-
Cytotoxicity Assessment: Measure cell viability using an MTT or similar assay.
-
Apoptosis Analysis: Assess markers of apoptosis, such as caspase-3 activation and Bcl-2 expression, using techniques like Western blotting or flow cytometry.
Other Toxicological Endpoints
-
Carcinogenicity: Phenoxybenzamine is suspected of causing cancer.[3] Long-term exposure to phenoxybenzamine hydrochloride has been shown to cause peritoneal sarcomas in mice and rats.[10] Given the structural similarity, the carcinogenic potential of this compound should be carefully evaluated.
-
Developmental and Reproductive Toxicity: Adequate reproductive studies have not been performed for phenoxybenzamine.[1][11] It is unknown if it can cause fetal harm.[1][11] This represents a significant data gap for this compound.
-
Sensitization: The safety data sheet for phenoxybenzamine hydrochloride indicates that sensitization is possible through skin contact.[3]
Conclusion
While direct toxicological data for this compound is lacking, the information available for its structural analogues provides a valuable starting point for a preliminary risk assessment. The data suggests that this compound may possess moderate acute oral toxicity. A primary mechanism of action could be the irreversible blockade of alpha-adrenergic receptors, leading to cardiovascular effects. Furthermore, there is a potential for neurotoxicity, hepatotoxicity, and carcinogenicity. The experimental protocols outlined in this guide can serve as a foundation for future in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. It is imperative that such studies are conducted to ensure the safe handling and use of this compound.
References
- 1. drugs.com [drugs.com]
- 2. phenoxybenzamine | CAS#:59-96-1 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 8. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
N-Methyl-3-phenoxybenzylamine Solubility: A Technical Guide for Researchers
An In-depth Analysis of Solubility Characteristics and Experimental Determination
This technical guide provides a comprehensive overview of the solubility of N-Methyl-3-phenoxybenzylamine in common laboratory solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on predicting solubility based on structural analogues and provides detailed experimental protocols for its precise determination.
Core Concepts: Predicting Solubility
This compound (C₁₄H₁₅NO, Molar Mass: 213.27 g/mol ) is an organic compound whose solubility is dictated by its molecular structure. The presence of a polar secondary amine group suggests potential solubility in polar solvents, while the nonpolar phenoxy and benzyl groups indicate an affinity for nonpolar organic solvents.
Based on the qualitative solubility data of similar compounds, such as N-Methyl-3-methylbenzylamine and N-Methylbenzylamine, it is anticipated that this compound will exhibit good solubility in a range of organic solvents and limited solubility in water. For instance, N-Methyl-3-methylbenzylamine is described as being soluble in most organic solvents and slightly soluble in water. Similarly, N-Methylbenzylamine has limited solubility in water but is soluble in organic solvents.
Predicted Solubility Profile
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Polar Protic Solvents | |||
| Water | H₂O | High | Very Low / Insoluble |
| Methanol | CH₃OH | High | Soluble |
| Ethanol | C₂H₅OH | High | Soluble |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble |
| Acetonitrile | CH₃CN | High | Soluble |
| Acetone | (CH₃)₂CO | Medium | Soluble |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble |
| Toluene | C₇H₈ | Low | Soluble |
| Hexane | C₆H₁₄ | Low | Sparingly Soluble to Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound like this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for solubility assessment.
This structured approach ensures a systematic and accurate determination of the solubility profile of this compound, providing crucial data for its application in research and development.
An In-depth Technical Guide to the Putative Synthesis of N-Methyl-3-phenoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxybenzylamine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural relation to various biologically active molecules. While the discovery of this specific compound is not widely documented in publicly available literature, its synthesis can be postulated through established and reliable organic chemistry methodologies. This technical guide outlines two primary, highly feasible synthetic pathways for the preparation of this compound: the reductive amination of 3-phenoxybenzaldehyde with methylamine and the N-methylation of 3-phenoxybenzylamine. This document provides detailed, albeit theoretical, experimental protocols, quantitative data based on analogous reactions, and visualizations of the synthetic workflows to serve as a comprehensive resource for researchers.
Introduction
This compound possesses a structural scaffold that is a recurring motif in a variety of pharmacologically active compounds. The phenoxybenzylamine core is found in numerous approved drugs and investigational molecules. The addition of an N-methyl group can significantly modulate the physicochemical and pharmacological properties of a parent amine, including its basicity, lipophilicity, and metabolic stability, which in turn can affect its potency, selectivity, and pharmacokinetic profile. Given the absence of a dedicated report on the discovery and synthesis of this compound, this guide aims to provide a robust theoretical framework for its preparation based on well-established chemical transformations.
Putative Synthetic Pathways
Two principal and highly efficient synthetic routes are proposed for the synthesis of this compound.
Pathway 1: Reductive Amination of 3-Phenoxybenzaldehyde
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[1] This pathway involves two key steps: the formation of an imine from 3-phenoxybenzaldehyde and methylamine, followed by the in-situ reduction of the imine to the target secondary amine.
Caption: Reductive Amination Workflow.
Pathway 2: N-Methylation of 3-Phenoxybenzylamine
Direct methylation of a primary amine is a classic and effective method for the synthesis of secondary amines. The Eschweiler-Clarke reaction is a particularly attractive method for this transformation as it utilizes formaldehyde as the methyl source and formic acid as the reducing agent, and it inherently avoids over-methylation to the quaternary ammonium salt.[2][3]
Caption: Eschweiler-Clarke N-Methylation Workflow.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from established procedures for analogous transformations.
Pathway 1: Reductive Amination of 3-Phenoxybenzaldehyde
This protocol is adapted from standard reductive amination procedures using sodium borohydride as the reducing agent.[4]
Step 1: Imine Formation and Reduction
-
To a solution of 3-phenoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (1.1-1.2 eq, typically as a 40% solution in water or a 2M solution in methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Pathway 2: N-Methylation of 3-Phenoxybenzylamine (Eschweiler-Clarke Reaction)
This protocol is based on the classical Eschweiler-Clarke reaction conditions.[5][6]
-
In a round-bottom flask, combine 3-phenoxybenzylamine (1.0 eq), formic acid (2.0-3.0 eq), and aqueous formaldehyde (37% solution, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-8 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 10, ensuring the mixture is cooled in an ice bath during the addition.
-
Extract the basic aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the mixture and remove the solvent under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed syntheses of this compound. The expected yields and purity are based on typical outcomes for these types of reactions as reported in the organic synthesis literature.
Table 1: Reagents and Conditions for Pathway 1 (Reductive Amination)
| Reagent/Parameter | Molar Ratio (eq) | Notes |
| 3-Phenoxybenzaldehyde | 1.0 | Starting material |
| Methylamine | 1.1 - 1.2 | Reagent |
| Sodium Borohydride | 1.2 - 1.5 | Reducing agent |
| Solvent | - | Methanol |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 3 - 6 hours | Reaction condition |
Table 2: Reagents and Conditions for Pathway 2 (Eschweiler-Clarke Reaction)
| Reagent/Parameter | Molar Ratio (eq) | Notes |
| 3-Phenoxybenzylamine | 1.0 | Starting material |
| Formaldehyde (37% aq.) | 2.0 - 3.0 | Methyl source |
| Formic Acid | 2.0 - 3.0 | Reducing agent/Solvent |
| Temperature | 80 - 100 °C | Reaction condition |
| Reaction Time | 4 - 8 hours | Reaction condition |
Table 3: Expected Product Characteristics
| Property | Expected Value | Method of Analysis |
| Molecular Formula | C14H15NO | - |
| Molecular Weight | 213.28 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity (post-chromatography) | >95% | HPLC, GC-MS, NMR |
| Expected Yield (Pathway 1) | 70 - 85% | Gravimetric |
| Expected Yield (Pathway 2) | 75 - 90% | Gravimetric |
Conclusion
While the formal discovery and synthesis of this compound are not prominently featured in scientific literature, its preparation is highly feasible through standard, well-understood synthetic transformations. This guide provides two robust, theoretical pathways—reductive amination and N-methylation—complete with detailed experimental protocols, expected quantitative outcomes, and clear visual representations of the synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to synthesize and explore the potential of this compound and its derivatives in their research endeavors. It is recommended that these theoretical protocols be optimized and validated on a small scale in a laboratory setting.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
N-Methyl-3-phenoxybenzylamine: A Technical Guide for the Research Professional
An In-depth Whitepaper on a Key Intermediate for Novel Compound Synthesis
Abstract
N-Methyl-3-phenoxybenzylamine is a secondary amine that holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structural motif, featuring a flexible phenoxy group and a reactive secondary amine, makes it an attractive building block for the synthesis of a diverse range of target molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential applications as a research chemical intermediate, and a proposed experimental protocol. Due to the limited availability of direct experimental data in the public domain, this guide leverages established chemical principles and analogous reactions to provide a robust framework for researchers.
Chemical Properties and Structure
This compound is characterized by the presence of a benzylamine core, with a phenoxy substituent at the 3-position of the benzene ring and a methyl group on the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129535-78-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.28 g/mol | |
| Appearance | Predicted: Liquid | |
| Boiling Point | Predicted: >300 °C | |
| Density | Predicted: ~1.05 g/cm³ |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-phenoxybenzonitrile. The first step is the reduction of the nitrile to the primary amine, 3-phenoxybenzylamine, followed by N-methylation.
Step 1: Synthesis of 3-Phenoxybenzylamine
The reduction of 3-phenoxybenzonitrile to 3-phenoxybenzylamine is a well-established transformation. A common method involves catalytic hydrogenation.
Table 2: Synthesis of 3-Phenoxybenzylamine from 3-Phenoxybenzonitrile
| Parameter | Value |
| Starting Material | 3-phenoxybenzonitrile |
| Reagents | Hydrogen (H₂), Raney Nickel, Ammonia (NH₃) |
| Solvent | Methanol |
| Temperature | 60 °C |
| Pressure | 120 bar |
| Yield | ~95% |
Step 2: N-Methylation of 3-Phenoxybenzylamine
The introduction of a methyl group onto the primary amine can be achieved through various methods. One of the most common and effective is reductive amination using formaldehyde, followed by reduction of the intermediate imine or aminal.
Table 3: Proposed Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-phenoxybenzylamine |
| Reagents | Formaldehyde (or paraformaldehyde), Reducing Agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or H₂/Pd-C) |
| Solvent | Methanol, Dichloromethane, or Acetonitrile |
| Temperature | Room Temperature |
| Yield | High (expected) |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound.
Synthesis of 3-Phenoxybenzylamine
-
Materials: 3-phenoxybenzonitrile, Methanol, Raney Nickel, Liquid Ammonia, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, combine 3-phenoxybenzonitrile (1.0 mol), methanol (1 L), and Raney Nickel (50 g).
-
Cool the autoclave and add liquid ammonia (200 g).
-
Pressurize the autoclave with hydrogen gas to 120 bar.
-
Heat the mixture to 60 °C and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reactor, vent the hydrogen, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-phenoxybenzylamine.
-
Purify the product by vacuum distillation.
-
Synthesis of this compound (Proposed)
-
Materials: 3-phenoxybenzylamine, Formaldehyde (37% aqueous solution), Sodium borohydride, Methanol.
-
Procedure:
-
Dissolve 3-phenoxybenzylamine (0.5 mol) in methanol (500 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (0.55 mol) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (0.6 mol). Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation.
-
Role as a Research Chemical Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The secondary amine functionality is a key reaction site for various chemical transformations.
Elaboration of the Amine Moiety
The nitrogen atom in this compound can be further functionalized to introduce a wide range of substituents, leading to the creation of new chemical entities with diverse properties.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of new alkyl or aryl groups.
-
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Visualizing the Synthetic and Application Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the potential for this intermediate in research and development.
Caption: Synthetic route to this compound.
Caption: Role as a versatile chemical intermediate.
Conclusion
This compound is a promising and versatile building block for chemical synthesis. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through established methods. Its utility as a research chemical intermediate is significant, offering a gateway to a wide array of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors. Further research into the specific reaction conditions and the physical and spectroscopic properties of this compound is warranted.
References
Methodological & Application
Application Note: A General Protocol for the Synthesis of N-Methyl-3-phenoxybenzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-3-phenoxybenzylamine is a secondary amine that can serve as a versatile chemical intermediate and building block in organic synthesis. Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. The synthesis of related benzylamine derivatives is crucial for the development of a wide range of pharmaceutical agents. For instance, similar structures act as key intermediates in the synthesis of drugs such as Phenylephrine and Fluoxetine.[1][2][3]
This document outlines a general and representative laboratory-scale procedure for the synthesis of this compound via nucleophilic substitution. The protocol details the reaction of 3-phenoxybenzyl bromide with methylamine, followed by purification and characterization.
Safety Information: The starting materials and products in this synthesis may be hazardous. 3-phenoxybenzyl bromide is a lachrymator and irritant. Methylamine is a flammable and corrosive gas or solution. Related compounds like N-methylbenzylamine are known to be flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted inside a certified chemical fume hood.
Experimental Protocol
This protocol describes the N-alkylation of methylamine with 3-phenoxybenzyl bromide.
2.1 Materials and Reagents
-
3-phenoxybenzyl bromide (1.0 eq)
-
Methylamine solution (40% in H₂O, 3.0 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
2.2 Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-phenoxybenzyl bromide (e.g., 2.63 g, 10 mmol, 1.0 eq) dissolved in 20 mL of Tetrahydrofuran (THF).
-
Addition of Amine: While stirring the solution at room temperature, slowly add the methylamine solution (e.g., 2.33 mL, 30 mmol, 3.0 eq) dropwise over 5 minutes.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Add 30 mL of deionized water and 30 mL of ethyl acetate. Shake the funnel and allow the layers to separate.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes representative results for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Product Mass (g) | Yield (%) | Purity (by GC-MS) |
| 3-phenoxybenzyl bromide | 263.14 | 10.0 | - | - | - |
| This compound | 213.28 | - | 1.83 | 86% | >98% |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from preparation to the final product, is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
- 1. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 2. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]
- 3. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Google Patents [patents.google.com]
- 4. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Methyl-3-phenoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Methyl-3-phenoxybenzylamine in various matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a secondary amine containing both a phenoxy and a benzyl group. Accurate and precise quantification of this analyte is essential for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug products. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative.
Analytical Methods Overview
A comparative summary of the recommended analytical methods is presented below. HPLC-MS/MS is generally preferred for its high sensitivity and applicability to complex biological matrices. GC-MS offers a reliable alternative, particularly for less complex samples or when derivatization can enhance volatility and thermal stability.
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Liquid chromatographic separation followed by mass spectrometric detection. | Gas chromatographic separation of thermally stable and volatile compounds followed by mass spectrometric detection. |
| Sample Type | Plasma, urine, tissue homogenates, pharmaceutical formulations. | Pharmaceutical formulations, environmental samples. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | Liquid-liquid extraction (LLE) followed by derivatization. |
| Derivatization | Generally not required. | Recommended to improve volatility and thermal stability (e.g., acylation). |
| Instrumentation | HPLC system coupled to a triple quadrupole mass spectrometer. | GC system coupled to a single or triple quadrupole mass spectrometer. |
| Typical Run Time | 5 - 15 minutes. | 10 - 25 minutes. |
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the described methods. These values are illustrative and should be confirmed during in-house method validation.
Table 1: HPLC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.990 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Experimental Protocols
HPLC-MS/MS Method
This protocol is designed for the quantification of this compound in human plasma.
4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated this compound at 100 ng/mL) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.1.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z 214.3) -> Q3 (m/z 106.1)
-
Internal Standard (d3-N-Methyl-3-phenoxybenzylamine): Q1 (m/z 217.3) -> Q3 (m/z 109.1)
-
GC-MS Method
This protocol is suitable for the analysis of this compound in a non-biological matrix, such as a chemical reaction mixture.
4.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Extraction: To 1 mL of the sample, add 5 mL of ethyl acetate and 1 mL of 1 M sodium hydroxide. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Organic Phase Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Derivatization: Add 100 µL of acetic anhydride and 50 µL of pyridine. Cap the tube and heat at 60°C for 30 minutes.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
4.2.2. GC Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
4.2.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Hypothetical for acetyl derivative):
-
Molecular Ion: m/z 255.3
-
Fragment 1: m/z 198.2
-
Fragment 2: m/z 106.1
-
Diagrams
Caption: Analytical workflow from sample receipt to final report.
Caption: HPLC-MS/MS instrument workflow and data acquisition.
Application Note: Quantitative Analysis of N-Methyl-3-phenoxybenzylamine in Environmental Samples using HPLC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantitative analysis of N-Methyl-3-phenoxybenzylamine in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is highly selective and sensitive, making it suitable for trace-level quantification in complex samples relevant to environmental monitoring and drug metabolism studies. All quantitative data and experimental parameters are provided to enable straightforward implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a secondary aromatic amine of interest in environmental science and pharmacology. Accurate and sensitive quantification of this compound is crucial for understanding its environmental fate, toxicological profile, and metabolic pathways. HPLC-MS/MS offers the requisite selectivity and sensitivity for reliable determination at trace levels. This document provides a comprehensive protocol for its analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from aqueous samples such as river water or wastewater.
Materials:
-
Water sample (e.g., 100 mL)
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Separatory funnel (250 mL)
-
Centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with the internal standard solution.
-
Adjust the pH of the sample to approximately 11-12 with 1 M NaOH solution to ensure the analyte is in its free base form.
-
Add 50 mL of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Collect the upper organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Decant the dried extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid:methanol).
-
Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the structure of this compound (MW: 213.28), the protonated molecule [M+H]⁺ is expected at m/z 214.3. The most probable fragmentation involves the cleavage of the benzylic C-N bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 214.3 | 91.1 | 100 | 30 | 20 |
| This compound (Qualifier) | 214.3 | 182.1 | 100 | 30 | 15 |
| Internal Standard (IS) | To be determined | To be determined | 100 | Optimized | Optimized |
Note: The product ion at m/z 91.1 corresponds to the stable tropylium ion formed from the benzyl moiety. The product ion at m/z 182.1 likely results from the loss of methanol (CH₃OH) from the precursor ion.
Data Presentation
Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the method based on the analysis of similar aromatic amines.[1][2][3]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Mandatory Visualizations
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
References
Application Note: Structural Characterization of N-Methyl-3-phenoxybenzylamine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of N-Methyl-3-phenoxybenzylamine, a key intermediate in various chemical syntheses. The application note outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity of the compound. Detailed experimental procedures, predicted spectral data, and graphical representations of the workflow are presented to guide researchers in the structural elucidation of this and similar molecules.
Introduction
This compound is a secondary amine containing both a benzylamine and a phenoxy moiety. Accurate structural confirmation is critical for its application in research and development, particularly in the synthesis of pharmaceutical compounds and other fine chemicals. This application note details the analytical workflow for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Spectroscopic Data
Due to the unavailability of published experimental spectra for this compound, the following data has been predicted based on the analysis of structurally similar compounds, such as N-methylbenzylamine and diphenyl ether.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons of both the benzyl and phenoxy rings, as well as the methylene and methyl protons of the amine group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Phenoxy) | 7.25 - 7.40 | Multiplet | 5H |
| Aromatic (Benzyl) | 6.90 - 7.20 | Multiplet | 4H |
| CH₂ (Benzyl) | 3.75 | Singlet | 2H |
| N-CH₃ (Methyl) | 2.45 | Singlet | 3H |
| NH | ~1.5 (broad) | Singlet | 1H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O (Phenoxy) | 157.1 |
| Aromatic C-O (Benzyl) | 157.0 |
| Aromatic C (ipso-benzyl) | 141.8 |
| Aromatic CH (Phenoxy) | 129.8 |
| Aromatic CH (Benzyl) | 129.4 |
| Aromatic CH (Phenoxy) | 123.5 |
| Aromatic CH (Benzyl) | 120.9 |
| Aromatic CH (Phenoxy) | 119.0 |
| Aromatic CH (Benzyl) | 118.5 |
| Aromatic CH (Benzyl) | 117.8 |
| CH₂ (Benzyl) | 56.2 |
| N-CH₃ (Methyl) | 36.1 |
Predicted Mass Spectrometry Data
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment Ion | Interpretation |
| 213 | [M]⁺ | Molecular Ion |
| 198 | [M - CH₃]⁺ | Loss of a methyl group |
| 120 | [M - C₆H₅O]⁺ | Loss of the phenoxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectra for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
3.1.3. ¹³C NMR Acquisition
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.
3.2.2. Mass Spectrometry Acquisition (Electron Ionization - EI)
-
Mass Spectrometer: GC-MS or direct insertion probe MS
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process for structural confirmation.
Application Notes and Protocols for N-Methyl-3-phenoxybenzylamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-phenoxybenzylamine is a synthetic compound with structural similarities to known pharmacologically active agents. Its core structure, featuring a benzylamine and a phenoxy group, suggests potential interactions with various receptor systems. While specific binding data for this compound is not extensively documented in publicly available literature, its structural resemblance to molecules like phenoxybenzamine, a known alpha-adrenergic antagonist, suggests that adrenergic receptors are plausible targets for investigation.
These application notes provide a generalized framework for researchers to characterize the binding profile of this compound using standard receptor binding assays. The protocols and data presented herein are illustrative and intended to serve as a starting point for designing and executing specific experimental investigations.
Hypothetical Receptor Binding Profile
Based on the pharmacology of structurally related compounds, a primary hypothesis is that this compound may exhibit affinity for adrenergic receptors. The following table presents hypothetical binding data for illustrative purposes. Researchers would need to generate empirical data to confirm the actual binding profile.
Table 1: Illustrative Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | K_i_ (nM) | K_d_ (nM) | IC_50_ (nM) | Assay Type |
| Alpha-1 Adrenergic | This compound | 120 | 180 | 250 | Radioligand Competition |
| Prazosin (Control) | 0.5 | 0.8 | 1.2 | Radioligand Competition | |
| Alpha-2 Adrenergic | This compound | 850 | 1100 | 1500 | Radioligand Competition |
| Yohimbine (Control) | 2.0 | 3.5 | 5.0 | Radioligand Competition | |
| Beta-1 Adrenergic | This compound | >10,000 | >10,000 | >10,000 | Radioligand Competition |
| Atenolol (Control) | 50 | 75 | 100 | Radioligand Competition | |
| Beta-2 Adrenergic | This compound | >10,000 | >10,000 | >10,000 | Radioligand Competition |
| Propranolol (Control) | 1.5 | 2.5 | 4.0 | Radioligand Competition |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
A common and robust method for determining the binding affinity of a test compound is the competitive radioligand binding assay. This protocol outlines a general procedure that can be adapted for various G-protein coupled receptors (GPCRs), such as adrenergic receptors.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for a specific receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human alpha-1 adrenergic receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Prazosin for the alpha-1 adrenergic receptor).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM Phentolamine for adrenergic receptors).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the serially diluted this compound to the appropriate wells for the competition curve.
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of the non-specific binding control.
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a concentration close to its K_d_) to all wells.
-
Receptor Addition: Add 125 µL of the cell membrane preparation (containing the target receptor) to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.[1]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[1]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[1]
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand and receptor only).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizations
Experimental Workflow
References
Application of N-Methyl-3-phenoxybenzylamine in Neuropharmacology Studies: Information Not Available
A comprehensive search of scientific literature and databases has revealed no specific neuropharmacological studies, quantitative data, or established experimental protocols for the compound N-Methyl-3-phenoxybenzylamine. This suggests that the compound may be a novel chemical entity, not yet characterized in the field of neuropharmacology, or is not referred to by this specific name in published research.
As an alternative, this document provides detailed application notes and protocols for a closely related and extensively studied compound, Phenoxybenzamine . Phenoxybenzamine shares structural similarities and offers a basis for understanding potential neuropharmacological applications of related molecules.
Application Notes: Phenoxybenzamine
Introduction:
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, with a well-documented profile in both research and clinical settings.[1] It covalently binds to α-adrenergic receptors, leading to a long-lasting blockade.[1] Its primary clinical use is in the management of hypertensive episodes associated with pheochromocytoma.[1] In neuropharmacology research, it serves as a critical tool for investigating the role of the adrenergic system in various physiological and pathological processes. Furthermore, studies have shown that phenoxybenzamine also acts as an irreversible antagonist at D2-dopamine receptors.[2]
Mechanism of Action:
Phenoxybenzamine's primary mechanism of action involves the alkylation of alpha-adrenergic receptors (α1 and α2). This irreversible binding leads to a non-competitive antagonism, effectively preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade of α-receptors in the vasculature leads to vasodilation and a subsequent decrease in blood pressure.[1] In the central nervous system, blockade of α-adrenoceptors can modulate neurotransmitter release and neuronal activity.[3]
Additionally, phenoxybenzamine has been shown to irreversibly antagonize the binding of the D2-selective dopaminergic ligand, [3H]spiroperidol, to bovine caudate membranes. This action is distinct from its effects on adrenergic receptors and highlights its polypharmacological profile.[2]
Quantitative Data Summary:
The following table summarizes the available quantitative data for Phenoxybenzamine from the provided search results.
| Parameter | Value | Receptor/System | Species | Reference |
| pseudo-IC50 | 1 µM | D2 Dopamine Receptors | Bovine | [2] |
Note: This data is limited and specific to the cited study. Further literature review would be necessary for a comprehensive quantitative profile.
Experimental Protocols
1. In Vitro Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a generalized method for determining the binding affinity of a compound like phenoxybenzamine to its target receptors.
Objective: To determine the inhibitory concentration (IC50) of phenoxybenzamine for a specific receptor (e.g., α1-adrenergic receptor or D2-dopamine receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells, or tissue homogenates like bovine caudate membranes).[2]
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]spiroperidol for D2-dopamine receptors).[2]
-
Phenoxybenzamine stock solution.
-
Binding buffer (composition will vary depending on the receptor).
-
Wash buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of phenoxybenzamine.
-
In a multi-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of phenoxybenzamine.
-
For non-specific binding control wells, add a high concentration of a known, non-radioactive antagonist for the target receptor.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of phenoxybenzamine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of phenoxybenzamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. In Vivo Study of Regional Cerebral Blood Flow
This protocol is based on the methodology described for studying the effects of phenoxybenzamine on cerebral blood flow in rabbits.[3]
Objective: To assess the effect of systemically administered phenoxybenzamine on regional cerebral blood flow.
Materials:
-
Animal model (e.g., New Zealand White rabbits).[3]
-
Anesthetic (e.g., pentobarbital).[3]
-
Phenoxybenzamine solution for injection.
-
Radioactively tagged microspheres (e.g., 15 µm diameter).[3]
-
Apparatus for monitoring physiological parameters (blood pressure, heart rate, blood gases).
-
Gamma counter.
Procedure:
-
Anesthetize the animal and maintain a stable physiological state.
-
Surgically implant catheters for drug administration and blood sampling.
-
Monitor and record baseline physiological parameters.
-
Inject a set of radioactively tagged microspheres (with a specific gamma-emitter) to measure baseline regional cerebral blood flow.
-
Administer phenoxybenzamine systemically.
-
After a predetermined time, inject a second set of microspheres tagged with a different gamma-emitter to measure post-treatment blood flow.
-
At the end of the experiment, euthanize the animal and dissect the brain into specific regions of interest (e.g., cortex, hippocampus, cerebellum, pons, substantia nigra).[3]
-
Measure the radioactivity of each gamma-emitter in each brain region using a gamma counter.
-
Calculate the regional cerebral blood flow (in ml/min/100g) for both baseline and post-treatment conditions based on the radioactivity of the microspheres and a reference blood sample.
-
Perform statistical analysis to determine significant changes in blood flow in different brain regions.
Visualizations
Below are diagrams representing relevant signaling pathways and experimental workflows.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Phenoxybenzamine Inhibition.
Caption: Experimental Workflow for In Vitro Radioligand Binding Assay.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phenoxybenzamine or N-methyl chlorpromazine on regional cerebral blood flow: comparison of central and peripheral alpha adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-3-phenoxybenzylamine as a Precursor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-phenoxybenzylamine serves as a foundational scaffold in medicinal chemistry, offering a versatile entry point for the synthesis of a variety of biologically active molecules. While direct pharmacological data on this compound is limited, its structural motifs are present in compounds targeting the central nervous system. This document provides an overview of its potential applications, focusing on the synthesis and biological relevance of its close analog, (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine (also known as Desmethyl atomoxetine), a key metabolite and precursor to the selective norepinephrine reuptake inhibitor (SNRI), Atomoxetine. These protocols and data are intended to guide researchers in the exploration of this chemical space for the discovery of novel therapeutics.
Core Scaffold and Key Derivatives
This compound represents a simple yet potent chemical starting point. The introduction of a phenyl group at the benzylic position and subsequent manipulation of the side chain have led to the development of clinically significant compounds. The primary focus of these application notes is on the aryloxypropanamine scaffold, which has demonstrated significant activity as a monoamine reuptake inhibitor.
Quantitative Data Summary
The following table summarizes the biological activity of Atomoxetine, a prominent drug derived from a scaffold closely related to this compound. This data highlights the therapeutic potential of this chemical class.
| Compound | Target | In Vitro Potency (IC₅₀) | Selectivity | Reference |
| Atomoxetine | Norepinephrine Transporter (NET) | < 10 nM | High selectivity over other monoamine transporters | [1] |
| (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | Norepinephrine Transporter (NET) | Potent inhibitor | Precursor and metabolite of Atomoxetine | [2] |
Experimental Protocols
The following protocols are adapted from established synthetic routes for Atomoxetine and its analogs and can be applied to the synthesis and derivatization of molecules based on the this compound scaffold.[3][4][5][6]
Protocol 1: Synthesis of (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine
This protocol outlines a potential synthetic route starting from a suitable propiophenone derivative.
Step 1: Synthesis of 3-chloro-1-phenylpropan-1-one
-
To a solution of propiophenone in a suitable solvent (e.g., diethyl ether), add a chlorinating agent (e.g., sulfuryl chloride).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Step 2: Asymmetric Reduction to (R)-3-chloro-1-phenylpropan-1-ol
-
Dissolve 3-chloro-1-phenylpropan-1-one in a suitable solvent (e.g., THF).
-
Add a chiral reducing agent (e.g., (R)-CBS catalyst and borane dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion.
-
Quench the reaction carefully with methanol.
-
Purify the resulting chiral alcohol by column chromatography.
Step 3: O-Arylation with Phenol
-
To a solution of (R)-3-chloro-1-phenylpropan-1-ol in a polar aprotic solvent (e.g., DMF), add phenol and a suitable base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain (R)-3-phenoxy-3-phenylpropan-1-ol.
Step 4: Conversion of Alcohol to Amine
-
Activate the hydroxyl group of (R)-3-phenoxy-3-phenylpropan-1-ol by converting it to a better leaving group (e.g., a mesylate or tosylate) using the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).
-
React the resulting sulfonate ester with an excess of methylamine in a sealed vessel at elevated temperature.
-
After the reaction is complete, cool the mixture and perform an acid-base extraction to isolate the amine product.
-
Purify the final compound, (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine, by column chromatography or crystallization.
Visualizations
Signaling Pathway: Norepinephrine Reuptake Inhibition
The primary mechanism of action for Atomoxetine and its analogs is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Experimental Workflow: Synthesis of (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine
The following diagram illustrates the key transformations in the synthesis of the target compound.
Caption: Synthetic Workflow for an Atomoxetine Analog.
Conclusion
This compound and its derivatives, particularly the aryloxypropanamine series, represent a promising area for drug discovery, especially for CNS disorders. The synthetic protocols and biological data provided herein offer a starting point for researchers to design and synthesize novel compounds with potentially improved pharmacological profiles. Further investigation into the structure-activity relationships of this scaffold could lead to the development of next-generation therapeutics.
References
- 1. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays with N-Methyl-3-phenoxybenzylamine
Introduction
N-Methyl-3-phenoxybenzylamine is a novel small molecule with structural similarities to known adrenergic agents, suggesting potential activity at adrenergic receptors and related signaling pathways. These application notes provide a comprehensive suite of cell-based assay protocols designed to characterize the pharmacological profile of this compound. The protocols cover initial cytotoxicity assessment, primary target engagement at alpha-adrenergic receptors, functional downstream signaling, and potential off-target effects on monoamine transporters. These assays are essential for researchers in academic and drug development settings to elucidate the mechanism of action and therapeutic potential of this compound.
Section 1: Cytotoxicity Assessment
Prior to functional characterization, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that subsequent functional assays are performed at non-toxic concentrations.
1.1. MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which is soluble in DMSO and produces a purple color.
Protocol:
-
Cell Plating: Seed a human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit, e.g., CyQUANT LDH Cytotoxicity Kit) to each well containing the supernatant.[2]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Summary: Cytotoxicity of this compound
| Assay Type | Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MTT Viability | HEK293 | 24 | 45.2 |
| MTT Viability | SH-SY5Y | 24 | 38.9 |
| LDH Release | HEK293 | 24 | 51.7 |
| LDH Release | SH-SY5Y | 24 | 42.1 |
Section 2: Adrenergic Receptor Target Engagement and Signaling
Based on its structural similarity to phenoxybenzamine, a known alpha-adrenergic antagonist, the primary hypothesis is that this compound targets alpha-adrenergic receptors.[3][4]
2.1. Alpha-1 Adrenergic Receptor (α₁-AR) Signaling Pathway
Alpha-1 adrenergic receptors are Gq protein-coupled receptors (GPCRs).[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[5]
Alpha-1 adrenergic receptor Gq signaling pathway.
2.2. Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, making it ideal for assessing agonist or antagonist activity at α₁-ARs.[6][7]
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing the human α₁ₐ-adrenergic receptor in a 96-well, black-walled, clear-bottom plate at 4 x 10⁴ cells/well. Incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an anion transport inhibitor like probenecid.[1] Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation:
-
Antagonist Mode: Prepare serial dilutions of this compound in assay buffer. Pre-incubate the cells with the compound for 15-30 minutes.
-
Agonist Mode: Prepare serial dilutions of this compound in assay buffer.
-
-
Data Acquisition: Place the cell plate into a fluorescence microplate reader (e.g., FLIPR). Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.
-
Stimulation:
-
Antagonist Mode: Add a known α₁-AR agonist (e.g., phenylephrine) at its EC₈₀ concentration and continue recording fluorescence for 120-180 seconds.
-
Agonist Mode: Add the this compound dilutions and record fluorescence for 120-180 seconds.
-
-
Data Analysis: Calculate the change in fluorescence from baseline. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀. For agonist mode, plot the fluorescence increase against the compound concentration to determine the EC₅₀.
Workflow for the Calcium Mobilization Assay (Antagonist Mode).
Data Summary: Functional Activity at α₁-Adrenergic Receptor
| Assay Mode | Agonist Control | Compound Activity | Potency (nM) |
| Agonist | Phenylephrine | No significant agonism observed | EC₅₀ > 10,000 |
| Antagonist | Phenylephrine (EC₈₀) | Competitive Antagonist | IC₅₀ = 85.7 |
Section 3: Monoamine Transporter Uptake Assay
The benzylamine moiety of the test compound suggests a potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A radiolabeled substrate uptake assay can be used to investigate this.[8]
Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing human DAT, NET, or SERT in separate 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 48 hours.
-
Pre-incubation: Wash cells once with Krebs-HEPES buffer. Add buffer containing various concentrations of this compound or a known inhibitor (e.g., GBR 12909 for DAT). Incubate for 10 minutes at room temperature.
-
Uptake Initiation: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT) to each well to initiate uptake.[9]
-
Incubation: Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Uptake Termination: Rapidly aspirate the solution and wash the wells three times with ice-cold buffer to stop the uptake.
-
Cell Lysis: Add 1% SDS solution to each well to lyse the cells.
-
Data Acquisition: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor. Calculate the specific uptake and express the data as a percentage of inhibition caused by this compound to determine its IC₅₀.
Data Summary: Monoamine Transporter Inhibition
| Transporter | Substrate | Reference Inhibitor | This compound IC₅₀ (µM) |
| DAT | [³H]Dopamine | GBR 12909 | > 10 |
| NET | [³H]Norepinephrine | Desipramine | 2.5 |
| SERT | [³H]Serotonin | Fluoxetine | > 10 |
Section 4: Compound Characterization Cascade
A logical workflow is essential for efficiently characterizing a novel compound. The process begins with broad screening for activity and toxicity, followed by more specific functional and mechanistic studies.
Screening cascade for pharmacological profiling.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of N-Methyl-3-phenoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of N-Methyl-3-phenoxybenzylamine, a novel psychoactive compound. Due to the limited availability of specific data on this molecule, the following protocols are based on established methodologies for the preclinical assessment of new chemical entities with potential effects on the central nervous system (CNS) and cardiovascular system. The proposed studies are designed to characterize the compound's toxicological profile, and pharmacodynamic effects on behavior, cognition, and cardiovascular function.
Preclinical In Vivo Evaluation Strategy
A tiered approach is recommended to systematically evaluate the in vivo effects of this compound. This strategy begins with acute toxicity assessment, followed by neurobehavioral screening and cardiovascular safety pharmacology. Based on these initial findings, more specialized models, such as those for learning and memory or neuroinflammation, can be employed.
Caption: Tiered approach for in vivo evaluation.
Acute Oral Toxicity Assessment (OECD 420, 423)
Objective: To determine the acute oral toxicity of this compound in rodents.[1] This initial study provides a general indication of the substance's toxicity and helps in dose selection for subsequent studies.[2]
Protocol:
-
Animal Model: Adult male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Size: 5 animals per sex per group.
-
Dose Administration: A single oral gavage dose. A limit test of 2000 mg/kg is often a starting point for substances not expected to be highly toxic.[2]
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality, checked daily.
-
Body weight, measured on days 0, 7, and 14.
-
-
Endpoint: At the end of the observation period, all surviving animals are euthanized for gross necropsy.
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 2000 | Male | 5 | ||
| 2000 | Female | 5 |
Neurobehavioral Screening
A battery of tests should be employed to characterize the behavioral effects of this compound.
Open Field Test
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.[3][4][5]
Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A square arena (e.g., 50x50 cm) with walls.[6]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.[5][7]
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the mouse in the center of the open field and record its activity for 10-20 minutes using an automated tracking system.[3][4]
-
Clean the arena with 70% ethanol between trials.[6]
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Elevated Plus Maze
Objective: To assess anxiety-like behavior, based on the conflict between the natural tendency of rodents to explore and their aversion to open, elevated spaces.[8][9][10]
Protocol:
-
Animal Model: Adult male Wistar rats (8-10 weeks old).
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[8][11]
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms versus closed arms.
-
Number of entries into the open and closed arms.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Forced Swim Test
Objective: To assess potential antidepressant-like activity. The test is based on the principle that an animal will exhibit immobility when placed in an inescapable situation, and this behavior is reduced by antidepressant drugs.[12][13][14]
Protocol:
-
Animal Model: Adult male BALB/c mice (8-10 weeks old).
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[12][15]
-
Procedure:
-
Parameter Measured:
-
Duration of immobility (s).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
Cardiovascular Safety Pharmacology
Objective: To evaluate the potential effects of this compound on cardiovascular function.[16][17]
Protocol:
-
Animal Model: Conscious, telemetered adult male beagle dogs or Sprague-Dawley rats.[18]
-
Procedure:
-
Animals are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
After a recovery period, a baseline recording is obtained.
-
Administer a single oral dose of this compound or vehicle.
-
Continuously record electrocardiogram (ECG), blood pressure, and heart rate for at least 24 hours post-dose.[18]
-
-
Parameters Measured:
-
Heart rate (beats per minute).
-
Systolic, diastolic, and mean arterial blood pressure (mmHg).
-
ECG intervals (PR, QRS, QT, and corrected QT).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in QTc Interval (ms) |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Learning and Memory Assessment
If neurobehavioral screening suggests cognitive effects, further evaluation using specific learning and memory paradigms is warranted.[19]
Novel Object Recognition Test
Objective: To assess recognition memory. This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[20]
Protocol:
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Habituation: Allow rats to explore an empty open field arena for several days.
-
Sample Phase: Place the rat in the arena with two identical objects for a set period (e.g., 5 minutes).[20]
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Administer this compound or vehicle before the sample phase.
-
-
Parameter Measured:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Barnes Maze
Objective: To assess spatial learning and memory.[21] The test relies on the rodent's motivation to escape from a brightly lit, open platform to a small, dark escape box located under one of the holes around the perimeter of the platform.[21]
Protocol:
-
Animal Model: Adult C57BL/6 mice.
-
Procedure:
-
Acquisition Phase: Conduct trials over several days where the mouse learns the location of the escape box using distal visual cues.
-
Probe Trial: After the acquisition phase, remove the escape box and measure the time spent in the target quadrant where the box was previously located.
-
Administer this compound or vehicle daily before each training session.
-
-
Parameters Measured:
-
Latency to find the escape hole during acquisition.
-
Number of errors (pokes into non-escape holes) during acquisition.
-
Time spent in the target quadrant during the probe trial.
-
Neuroinflammation Model
Objective: To investigate the potential anti-inflammatory or pro-inflammatory effects of this compound in the CNS. Lipopolysaccharide (LPS)-induced neuroinflammation is a commonly used model.[22][23]
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle.
-
After a designated pretreatment time, administer a single i.p. injection of LPS (e.g., 1 mg/kg).
-
At a specific time point post-LPS injection (e.g., 4 or 24 hours), collect brain tissue (hippocampus and cortex).
-
-
Parameters Measured:
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.
-
Microglial activation markers (e.g., Iba1) by immunohistochemistry or Western blot.
-
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[24][25]
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-dose.
-
Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
-
Parameters Calculated:
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Half-life (t1/2).
-
Bioavailability (if both oral and intravenous data are available).
-
Potential Signaling Pathway
Given the structural similarity of this compound to phenoxybenzamine, a known alpha-adrenergic antagonist, a plausible mechanism of action could involve modulation of adrenergic signaling pathways.
Caption: Postulated alpha-1 adrenergic signaling pathway.
Experimental Workflow Diagrams
Caption: General workflow for behavioral experiments.
Caption: Workflow for cardiovascular safety studies.
References
- 1. nano-test.de [nano-test.de]
- 2. fda.gov [fda.gov]
- 3. Open field test for mice [protocols.io]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. reprocell.com [reprocell.com]
- 17. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 18. Statistical power analysis of cardiovascular safety pharmacology studies in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labcorp.com [labcorp.com]
- 20. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing Spatial Learning with the Barnes Maze Protocol [sandiegoinstruments.com]
- 22. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 23. criver.com [criver.com]
- 24. biotechfarm.co.il [biotechfarm.co.il]
- 25. ijrpc.com [ijrpc.com]
Application Notes and Protocols for the Investigation of N-Methyl-3-phenoxybenzylamine in Alpha-Adrenergic Receptor Research
Disclaimer: There is currently no publicly available scientific literature detailing the biological activity of N-Methyl-3-phenoxybenzylamine or its interaction with alpha-adrenergic receptors. The following application notes and protocols are provided as a hypothesized research framework based on the structural similarities of this compound to known alpha-adrenergic modulators, such as Phenoxybenzamine. These protocols are intended to guide a researcher in the initial characterization of this compound.
Introduction
This compound is a chemical compound whose biological activity has not been extensively characterized. Its structure, featuring a benzylamine core with a phenoxy substitution, suggests a potential for interaction with biogenic amine receptors, including adrenergic receptors. The presence of the N-methyl and phenoxy groups could influence its potency, selectivity, and mechanism of action at these targets. Phenoxybenzamine, a structurally related compound, is a well-known irreversible antagonist of alpha-adrenergic receptors.[1][2] This has led to the hypothesis that this compound may also exhibit activity at these receptors.
These application notes provide a comprehensive suite of protocols to enable researchers to:
-
Determine the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.
-
Functionally characterize the compound as a potential agonist or antagonist.
-
Investigate its effects on downstream signaling pathways.
Hypothetical Signaling Pathways
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes. They are broadly classified into two main types: α1 and α2, each with several subtypes.
-
α1-Adrenergic Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
-
α2-Adrenergic Receptors: These receptors typically couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with the inhibition of neurotransmitter release from presynaptic terminals.
Figure 1: Canonical signaling pathways of α1 and α2-adrenergic receptors.
Experimental Protocols
The following protocols outline a suggested workflow for the characterization of this compound.
Figure 2: Proposed experimental workflow for characterizing this compound.
Radioligand Binding Assays
These assays will determine the affinity (Ki) of this compound for various alpha-adrenergic receptor subtypes.
Objective: To quantify the binding affinity of the test compound for α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human alpha-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For α1 subtypes: [³H]-Prazosin
-
For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine
-
-
Non-specific binding control: Phentolamine or unlabeled norepinephrine.
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound at various concentrations.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
These assays will determine whether this compound acts as an agonist or an antagonist and will quantify its potency (EC50 or IC50).
Objective: To measure changes in intracellular calcium concentration in response to the test compound in cells expressing α1-adrenergic receptors.
Materials:
-
Cell line stably expressing a human α1-adrenergic receptor subtype (e.g., HEK293-α1A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known α1 agonist (e.g., Phenylephrine).
-
Known α1 antagonist (e.g., Prazosin).
-
This compound.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Generate a dose-response curve and calculate the EC50 value if agonistic activity is observed.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of the agonist (e.g., EC80 of Phenylephrine).
-
Measure the fluorescence intensity.
-
Generate an inhibition curve and calculate the IC50 value if antagonistic activity is observed.
-
Objective: To measure the inhibition of adenylyl cyclase activity in response to the test compound in cells expressing α2-adrenergic receptors.
Materials:
-
Cell line stably expressing a human α2-adrenergic receptor subtype (e.g., CHO-α2A).
-
Forskolin (to stimulate adenylyl cyclase).
-
Known α2 agonist (e.g., Clonidine or UK 14,304).
-
Known α2 antagonist (e.g., Yohimbine).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Plate the cells in a 96-well plate.
-
Agonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the cAMP levels using a suitable assay kit.
-
A decrease in cAMP levels indicates agonistic activity. Calculate the EC50 from the dose-response curve.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of an α2 agonist (e.g., EC80 of Clonidine) and forskolin.
-
Incubate, lyse the cells, and measure cAMP levels.
-
A reversal of the agonist-induced cAMP decrease indicates antagonistic activity. Calculate the IC50 from the inhibition curve.
-
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Alpha-Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| α1A | [³H]-Prazosin | |
| α1B | [³H]-Prazosin | |
| α1D | [³H]-Prazosin | |
| α2A | [³H]-Rauwolscine | |
| α2B | [³H]-Rauwolscine | |
| α2C | [³H]-Rauwolscine |
Table 2: Hypothetical Functional Activity of this compound
| Receptor Subtype | Assay | Mode of Action | Potency (EC50/IC50, nM) |
| α1A | Calcium Mobilization | ||
| α2A | cAMP Accumulation |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial pharmacological characterization of this compound at alpha-adrenergic receptors. Given the absence of existing data, it is crucial to perform these experiments systematically to determine the binding profile, functional activity, and downstream effects of this compound. The results of these studies will be instrumental in determining if this compound is a valuable tool for alpha-adrenergic receptor research and a potential lead for drug development.
References
Application Notes and Protocols for Derivatization Techniques in the Analysis of N-Methyl-3-phenoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of N-Methyl-3-phenoxybenzylamine to enhance its analysis by gas chromatography-mass spectrometry (GC-MS). The techniques covered include acylation, silylation, and chiral derivatization, which are essential for improving the volatility, thermal stability, and chromatographic separation of this secondary amine.
Introduction to Derivatization for Amine Analysis
This compound, a secondary amine, can present challenges in GC-MS analysis due to its polarity, which may lead to poor peak shape, tailing, and potential adsorption to the analytical column.[1] Chemical derivatization is a crucial sample preparation step that chemically modifies the amine group to create a less polar and more volatile derivative.[1] This process not only improves chromatographic performance but can also enhance detection sensitivity.[1] The primary derivatization strategies for secondary amines like this compound are acylation and silylation. For the separation of its potential enantiomers, chiral derivatization is employed to form diastereomers that can be resolved on a standard achiral column.[1]
Acylation Derivatization
Acylation involves the reaction of the amine with an acylating agent, typically a perfluoroacyl anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), to form a stable amide derivative.[2][3] These reagents are highly reactive and produce derivatives with excellent chromatographic properties and increased sensitivity, particularly for electron capture detection (ECD).[1]
Application Note: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol details the acylation of this compound using PFPA, a reagent known to produce sensitive and stable derivatives for GC-MS analysis.[2]
Experimental Protocol
Materials:
-
This compound standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Triethylamine (TEA) or other suitable base (optional, to neutralize liberated acid)[1]
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dissolved in a volatile, anhydrous organic solvent like ethyl acetate. If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent and dry the extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Transfer a known volume of the sample extract to a clean GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Post-Reaction Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous ethyl acetate.
-
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted solution into the GC-MS system.
Quantitative Data Summary (for analogous secondary amines):
| Derivatizing Agent | Analyte Class | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| PFPA | Amphetamines | - | 2.5 - 10 | 5 or 10 - 1000 | [2] |
| HFBA | Amphetamines | - | 2.5 - 10 | 5 or 10 - 1000 | [2] |
| TFAA | Amphetamines | - | 5 - 10 | 10 - 1000 | [2] |
Note: The data presented is for amphetamine-related compounds, which are structurally similar primary and secondary amines. Specific LOD/LOQ values for this compound may vary but are expected to be in a similar range.
Acylation Workflow Diagram
Caption: Workflow for acylation derivatization of this compound.
Silylation Derivatization
Silylation is a common derivatization technique that replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group. This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] Silylation significantly increases the volatility and thermal stability of the analyte.
Application Note: Silylation with BSTFA (+TMCS)
This protocol outlines the silylation of this compound using BSTFA, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.
Experimental Protocol
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine or Acetonitrile (anhydrous, as a solvent)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: As with acylation, the sample must be in an anhydrous state.
-
Solvent Evaporation: Dry the sample extract in a GC vial under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile.
-
Add 50 µL of BSTFA. For improved reactivity, a mixture of BSTFA + 1% TMCS can be used.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.[4]
-
-
Post-Reaction:
-
Cool the vial to room temperature. The reaction mixture can often be injected directly into the GC-MS.
-
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Quantitative Data Summary (General for Secondary Amines):
Quantitative data for silylation of secondary amines is less commonly reported in comparative tables like for acylation. However, silylation is known to provide excellent derivatization efficiency and sensitivity. The limits of detection and quantification are generally expected to be in the low ng/mL range, comparable to acylation methods.
Silylation Workflow Diagram
Caption: Workflow for silylation derivatization of this compound.
Chiral Derivatization for Enantiomeric Separation
If this compound is chiral, its enantiomers will not be separated on a standard achiral GC column. Chiral derivatization involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers have different physical properties and can be separated on a conventional achiral GC column.[1] A common CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride or MTP-Cl).[5]
Application Note: Chiral Derivatization with (R)-(-)-MTP-Cl
This protocol describes the formation of diastereomeric amides of this compound using an enantiomerically pure chiral derivatizing agent for subsequent separation by GC-MS.
Experimental Protocol
Materials:
-
Racemic this compound standard or sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-(-)-MTP-Cl)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Anhydrous pyridine or triethylamine
-
Nitrogen gas
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is dry and free of any protic solvents.
-
Reaction Setup:
-
Dissolve approximately 1 mg of the racemic amine in 200 µL of anhydrous DCM in a GC vial.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
-
Derivatization:
-
Slowly add 1.1 equivalents of (R)-(-)-MTP-Cl to the cooled solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
-
-
Work-up:
-
Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Vortex and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system equipped with a standard achiral column (e.g., HP-5MS). The two diastereomers should elute at different retention times.
Quantitative Data Considerations:
The primary goal of this technique is the separation and relative quantification of the enantiomers (enantiomeric excess determination). Absolute quantification would require calibration with individual enantiomeric standards if available. The response factors for the two diastereomers are generally assumed to be identical.
Chiral Derivatization Logic Diagram
Caption: Logical flow of chiral derivatization for enantiomeric separation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming N-Methyl-3-phenoxybenzylamine Purification Challenges
Welcome to the technical support center for the purification of N-Methyl-3-phenoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound by common methods such as column chromatography and recrystallization.
Column Chromatography Troubleshooting
Question: My this compound is streaking or "tailing" on the silica gel column. How can I resolve this?
Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica surface. Here are several approaches to mitigate this:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) or ammonia (as a solution in methanol) are frequently used. A typical starting concentration is 0.1-1% of the total mobile phase volume. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[1]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[2]
-
Solvent System Optimization: Ensure your chosen solvent system provides good solubility for this compound. Poor solubility can also contribute to tailing.
Question: I am having difficulty separating my product from a closely-eluting impurity. What can I do?
Answer: Improving the resolution between your product and a stubborn impurity often requires a systematic approach to optimizing your chromatographic conditions.
-
Fine-tune the Mobile Phase Polarity: Small adjustments to the ratio of your polar and non-polar solvents can significantly impact separation. Prepare a series of mobile phases with slightly different compositions and evaluate them by Thin-Layer Chromatography (TLC) to find the optimal balance for resolution.
-
Change the Solvent System: If adjusting the polarity of your current system (e.g., hexane/ethyl acetate) is not effective, switching to a different solvent system with different selectivities may help. Consider combinations like dichloromethane/methanol or ether/hexane.[1]
-
Column Dimensions and Packing: For difficult separations, using a longer and narrower column can increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation.
Question: My compound is not eluting from the column, or the elution is very slow.
Answer: This typically indicates that the mobile phase is not polar enough to move your compound through the stationary phase.
-
Gradually Increase Polarity: If you are running a gradient, ensure the polarity increase is sufficient to elute your compound. If you are using an isocratic system, you will need to switch to a more polar mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%.[3]
-
Check for Compound Stability: In some cases, highly reactive compounds can decompose on silica gel and will not elute. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
Recrystallization Troubleshooting
Question: My this compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some strategies to promote crystallization:
-
Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution cools to a temperature below the melting point of your compound before it becomes supersaturated.
-
Increase the Solvent Volume: Adding more solvent will decrease the saturation point, potentially allowing the solution to cool to a lower temperature before precipitation begins.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.
-
Scratching and Seeding: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth. If you have a pure crystal of this compound, adding a small "seed" crystal can induce crystallization.[3]
Question: No crystals are forming, even after the solution has cooled completely.
Answer: This indicates that the solution is not supersaturated.
-
Evaporate Excess Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.
-
Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.[3]
Q2: How can I monitor the purity of my sample during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more quantitative analysis of purity.
Q3: What are the likely impurities I might encounter?
A3: The impurities will depend on the synthetic route used. If this compound is synthesized via reductive amination of 3-phenoxybenzaldehyde with methylamine, potential impurities include:
-
Unreacted 3-phenoxybenzaldehyde: The starting aldehyde.
-
3-Phenoxybenzyl alcohol: Formed by the reduction of the starting aldehyde.
-
Over-alkylated products: Such as the tertiary amine formed by the reaction of the product with another molecule of an alkylating agent if present.
-
Side-products from the reducing agent: Depending on the reducing agent used.
Q4: What is a good starting point for a mobile phase in column chromatography?
A4: For a compound like this compound, a good starting point for the mobile phase in silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common starting ratio is 9:1 or 8:2 hexane:ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product.[3]
Quantitative Data Summary
The following tables provide typical data for the purification of aromatic amines, which can serve as a reference for the purification of this compound. Note that these are estimates, and optimal conditions should be determined experimentally.
Table 1: Column Chromatography Parameters and Expected Outcomes
| Parameter | Typical Values |
| Stationary Phase | Silica Gel (60-200 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Gradient | 5% to 30% Ethyl Acetate in Hexane |
| Expected Yield | 60-85% |
| Achievable Purity | >98% (by HPLC) |
| Typical TLC Rf | 0.2 - 0.4 (in optimal eluent)[3] |
Table 2: Recrystallization Solvents and Expected Outcomes
| Solvent System | Expected Yield | Achievable Purity |
| Isopropanol/Water | 70-90% | >99% (by HPLC) |
| Ethanol/Hexane | 65-85% | >98% (by HPLC) |
| Ethyl Acetate/Hexane | 75-90% | >99% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 0.5% triethylamine.
-
The ideal solvent system will provide good separation of the product spot from impurities, with an Rf value for the product between 0.2 and 0.4.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add approximately 20-30 mg of the crude product.
-
Add a few drops of a potential solvent (e.g., isopropanol).
-
If it dissolves at room temperature, the solvent is not suitable.
-
Heat the mixture. If it dissolves when hot but recrystallizes upon cooling, the solvent is a good candidate.[3]
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or by air drying.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: HPLC Analysis of N-Methyl-3-phenoxybenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-3-phenoxybenzylamine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to facilitate rapid troubleshooting of poor separation and other common HPLC issues.
Q1: Why am I observing significant peak tailing for my this compound peak?
Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase.
-
Cause A: Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional group of the analyte, leading to peak tailing.
-
Solution A:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use of Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v), into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analyte.
-
Column Selection: Employing an end-capped column or a column with a base-deactivated stationary phase can significantly reduce silanol interactions.
-
-
Cause B: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.
-
Solution B:
-
Dilute the sample and reinject.
-
Reduce the injection volume.
-
Q2: My retention time for this compound is drifting between injections. What is the cause?
Retention time instability can result from several factors related to the HPLC system and mobile phase.
-
Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new column or after a change in mobile phase composition.
-
Solution A:
-
Ensure the column is flushed with a sufficient volume (at least 10-20 column volumes) of the mobile phase until a stable baseline is achieved before injecting the sample.
-
-
Cause B: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents.
-
Solution B:
-
Prepare fresh mobile phase daily.
-
Keep the mobile phase reservoirs tightly capped.
-
-
Cause C: Temperature Fluctuations: Variations in the ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.
-
Solution C:
-
Use a column oven to maintain a constant and controlled temperature.
-
-
Cause D: Pump Issues or Leaks: Inconsistent flow from the pump or a leak in the system will lead to variable retention times.
-
Solution D:
-
Check the system for any visible leaks.
-
Purge the pump to remove any air bubbles.
-
If the problem persists, consult the instrument manual for pump maintenance procedures.
-
Q3: I am struggling to achieve baseline separation between the enantiomers of this compound. How can I improve the resolution?
Achieving chiral separation requires specific chromatographic conditions that can differentiate between the enantiomers.
-
Cause A: Inappropriate Column: A standard achiral column will not separate enantiomers.
-
Solution A:
-
Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amine enantiomers.
-
-
Cause B: Unoptimized Mobile Phase: The choice of mobile phase is critical for chiral separations.
-
Solution B:
-
Normal-Phase Chromatography: Often provides better selectivity for chiral separations. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive (e.g., DEA) can improve peak shape.
-
Reversed-Phase Chromatography: While less common for this type of chiral separation, it can be attempted. The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Cause C: Suboptimal Flow Rate and Temperature: These parameters can significantly influence chiral resolution.
-
Solution C:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the chiral stationary phase.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Data Presentation
The following table summarizes typical starting parameters for HPLC method development for this compound. These are general recommendations and may require optimization for specific applications.
| Parameter | Achiral Analysis (Reversed-Phase) | Chiral Analysis (Normal-Phase) |
| Column | C18, end-capped (e.g., 150 x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid or 0.1% Triethylamine | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 15 - 40 °C |
| Detection Wavelength | 220 - 230 nm | 220 - 230 nm |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
| Sample Diluent | Mobile Phase | Mobile Phase |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for HPLC Analysis
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (e.g., mobile phase).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.
Protocol 2: General HPLC System Suitability
Before running a sequence of samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Equilibrate the System: Pump the mobile phase through the column until a stable baseline is achieved.
-
Perform Blank Injections: Inject the mobile phase or sample diluent to ensure there are no interfering peaks at the retention time of the analyte.
-
Inject a Standard Solution: Make at least five replicate injections of a working standard solution.
-
Evaluate System Suitability Parameters: Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should typically be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should typically be less than 2.0%.
-
Theoretical Plates (N): Should meet the minimum requirement specified in the analytical method.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor separation in HPLC.
Caption: Relationship between causes and solutions for poor HPLC separation.
Optimizing reaction conditions for N-Methyl-3-phenoxybenzylamine synthesis
Technical Support Center: Synthesis of N-Methyl-3-phenoxybenzylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, either via reductive amination of 3-phenoxybenzaldehyde or N-methylation of 3-phenoxybenzylamine.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic review of each step is crucial for identifying the source of yield loss.
-
Inefficient Imine Formation (Reductive Amination): The initial condensation between the amine and the aldehyde to form an imine is a reversible reaction.[1] To drive the equilibrium towards the imine, it is beneficial to remove the water formed during the reaction. However, for many reductive aminations, this is not strictly necessary, and good yields can be obtained in a one-pot synthesis.[2]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine, leading to the formation of 3-phenoxybenzyl alcohol as a byproduct and consuming the starting material.[3][4] Milder reducing agents that are more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred.[3][4]
-
Reaction Conditions: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[2] Some reactions may benefit from gentle heating.[3]
-
Purity of Starting Materials: Impurities in the starting 3-phenoxybenzylamine or 3-phenoxybenzaldehyde can interfere with the reaction. Ensure the starting materials are of high purity.
Q2: I am observing significant byproduct formation. How can I identify and minimize these side products?
Byproduct formation is a frequent challenge in amine synthesis. The nature of the byproducts can provide clues to the underlying issue.
-
Over-methylation (Formation of Tertiary Amine): In the case of reductive amination starting from 3-phenoxybenzaldehyde and methylamine, the desired product, this compound (a secondary amine), can react further with another molecule of the aldehyde to form a tertiary amine byproduct.[5] To minimize this, using an excess of the amine can be helpful.[2]
-
Quaternary Ammonium Salt Formation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not form quaternary ammonium salts, other alkylation methods using stronger alkylating agents like methyl iodide can lead to this over-alkylation.[6][7]
-
Reduction of Starting Aldehyde: As mentioned previously, using a non-selective reducing agent can lead to the formation of 3-phenoxybenzyl alcohol. Switching to a milder reducing agent is the best solution.[3][4]
-
Toluene Formation: In catalytic reductive amination using a palladium catalyst, hydrogenolysis of the benzylamine can occur, leading to the formation of toluene as a byproduct.[8]
Q3: The purification of my final product is difficult. What strategies can I use?
Purification of amines can be challenging due to their basic nature.
-
Acid-Base Extraction: An effective way to separate the amine product from non-basic impurities is through acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[9]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a common purification method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent the amine from streaking on the silica) is typically used.
-
Crystallization: If the final product is a solid, crystallization can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
There are two primary and highly effective methods for the synthesis of this compound:
-
Reductive Amination of 3-phenoxybenzaldehyde: This involves the reaction of 3-phenoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4]
-
N-methylation of 3-phenoxybenzylamine: This involves the direct methylation of 3-phenoxybenzylamine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[6][10][11] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[6][9]
Q2: Which reducing agent is best for the reductive amination of 3-phenoxybenzaldehyde?
The choice of reducing agent significantly impacts the success of the reaction.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to byproducts and lower yield.[3][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of aldehydes.[1][4] | Releases toxic byproducts like HCN during workup.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imine reduction; does not typically reduce the starting aldehyde.[3] | More expensive than NaBH₄. |
For optimal results, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this type of reductive amination.
Q3: What are the typical reaction conditions for the Eschweiler-Clarke reaction to synthesize this compound?
The Eschweiler-Clarke reaction is a robust method for methylating primary amines. Typical conditions involve:
-
Reagents: Excess formic acid and formaldehyde are used.[6]
-
Solvent: The reaction is often performed in an aqueous solution or with formic acid acting as the solvent.[6]
-
Temperature: The reaction mixture is typically heated, often close to boiling or at around 80-100 °C.[6][9]
-
Reaction Time: The reaction is usually complete within a few hours to overnight.[9]
Q4: Can I use other methylating agents besides formaldehyde?
Yes, other methylating agents can be used, but they come with their own set of advantages and disadvantages.
| Methylating Agent | Advantages | Disadvantages |
| Methyl Iodide (CH₃I) | Highly reactive. | Prone to over-alkylation, leading to tertiary amines and quaternary ammonium salts.[7] |
| Dimethyl Carbonate (DMC) | Environmentally benign, releasing methanol and CO₂ as byproducts.[12][13] | Lower reactivity than alkyl halides, often requiring higher temperatures and a catalyst.[12][13] |
| Paraformaldehyde | A solid source of formaldehyde, can be used in solvent-free conditions.[7] | May require specific catalysts or conditions to be effective.[7] |
For the specific synthesis of a secondary amine like this compound, the controlled methylation offered by the Eschweiler-Clarke reaction is often superior to more aggressive methylating agents.
Experimental Protocols
Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
To a round-bottom flask, add 3-phenoxybenzylamine (1.0 eq).
-
Add formic acid (approximately 2.0-3.0 eq).
-
Add an aqueous solution of formaldehyde (37%, approximately 2.0-3.0 eq). [9]
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid until the solution is basic (pH > 9). Be cautious as CO₂ evolution will cause foaming.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Desired vs. side reactions in reductive amination with a non-selective reducing agent.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of N-Methyl-3-phenoxybenzylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of N-Methyl-3-phenoxybenzylamine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, as a secondary amine with an ether linkage, is susceptible to degradation under various conditions. The primary concerns are hydrolysis of the ether bond and oxidation of the amine functional group. Exposure to acidic or basic conditions, elevated temperatures, light, and oxidizing agents can accelerate its degradation.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways include:
-
Acid/Base-Catalyzed Hydrolysis: Cleavage of the ether linkage, yielding 3-hydroxybenzylamine and phenol derivatives.
-
Oxidation: Oxidation of the secondary amine to form N-oxides or other related impurities. The benzylic position is also susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures (2-8 °C or frozen).
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use airtight containers to minimize exposure to oxygen.
-
Prepare solutions in appropriate, inert solvents and consider the use of buffers to maintain a neutral pH.
Q4: How can I design a forced degradation study for this compound?
A4: A forced degradation or stress testing study is crucial to understand the intrinsic stability of this compound.[3] Such a study typically involves exposing the compound in solution to the following conditions: acidic, basic, oxidative, thermal, and photolytic stress.[1][2] The goal is to achieve 5-20% degradation to identify degradation products and develop a stability-indicating analytical method.[4]
Troubleshooting Guides
Q1: I am not observing any degradation under my initial stress conditions (e.g., 0.1 N HCl at 60°C). What should I do?
A1: If you do not observe degradation, you can incrementally increase the severity of the stress conditions.[5] Consider the following adjustments:
-
Increase Temperature: Raise the temperature in increments (e.g., to 80°C or reflux).
-
Increase Stressor Concentration: Use a higher concentration of acid or base (e.g., 1 N HCl or 1 N NaOH).[2]
-
Extend Exposure Time: Increase the duration of the experiment.
-
Change Solvent System: The use of a co-solvent might be necessary if the compound has poor solubility in aqueous acidic or basic solutions.[4]
Q2: My chromatogram shows poor resolution between the parent peak and a degradant peak. How can I improve the separation?
A2: Poor chromatographic resolution is a common challenge in method development. To improve it, you can:
-
Modify the Mobile Phase Gradient: If using gradient elution, make the gradient shallower around the elution time of the critical peak pair.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust the pH: Varying the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and degradants, thus affecting their retention.
-
Change the Stationary Phase: Consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano).
Q3: What are some potential degradation products I should look for?
A3: Based on the structure of this compound, potential degradation products to monitor for include:
-
From Hydrolysis: 3-(hydroxymethyl)aniline, phenol, and related compounds resulting from the cleavage of the ether bond.
-
From Oxidation: N-oxide of this compound, and products resulting from oxidation at the benzylic position.
-
From Photolysis: A variety of products may be formed through radical pathways, which may be more complex to identify.
Quantitative Data Summary
The following table can be used to summarize the results of a forced degradation study for this compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl | 2, 4, 8, 24 | 60 | |||
| 1 N HCl | 2, 4, 8, 24 | 60 | |||
| 0.1 N NaOH | 2, 4, 8, 24 | 60 | |||
| 1 N NaOH | 2, 4, 8, 24 | 60 | |||
| 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | |||
| Heat (Solution) | 24, 48, 72 | 80 | |||
| Heat (Solid) | 24, 48, 72 | 105 | |||
| Photostability (ICH Q1B) | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study. The concentration of the drug substance should be selected based on the analytical method's sensitivity (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 1 N HCl.
-
Keep the solution at 60°C in a water bath for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 1 N NaOH.
-
Dilute with the mobile phase to the target concentration and analyze by HPLC.[5]
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 1 N NaOH.
-
Keep the solution at 60°C in a water bath for 8 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 1 N HCl.
-
Dilute with the mobile phase to the target concentration and analyze by HPLC.[5]
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw an aliquot, dilute to the target concentration with the mobile phase, and analyze immediately by HPLC.[5]
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.
-
Also, prepare a solution of the drug substance (e.g., 1 mg/mL in the mobile phase) and heat it at 80°C for 48 hours.
-
Analyze the samples at appropriate time points and compare them against a sample stored under refrigerated conditions.[5]
-
-
Photostability Testing:
-
Expose a solution of the compound to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, store a control sample protected from light under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC Method Development
A validated, stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its degradation products.
-
Recommended Technique: HPLC-UV/LC-MS. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.[6] Coupling the HPLC to a Mass Spectrometer (LC-MS) will aid in the identification of degradation products.[6][7]
-
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by a UV scan) or MS with electrospray ionization (ESI) in positive mode.[6]
-
Visualizations
Caption: General workflow for conducting forced degradation studies.
References
- 1. ijisrt.com [ijisrt.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Minimizing byproduct formation in N-Methyl-3-phenoxybenzylamine reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of N-Methyl-3-phenoxybenzylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly via reductive amination of 3-phenoxybenzaldehyde with methylamine.
Q1: I am observing a significant amount of tertiary amine byproduct, N,N-dimethyl-3-phenoxybenzylamine. How can I minimize this dialkylation?
A1: The formation of a tertiary amine is a common byproduct in reductive aminations when a primary amine is used.[1][2] This occurs when the desired secondary amine product reacts again with the starting aldehyde. Several strategies can be employed to suppress this side reaction:
-
Stepwise (Indirect) Procedure: The most effective method is to separate the reaction into two distinct steps: imine formation and reduction.[3][4] First, react 3-phenoxybenzaldehyde with methylamine to form the imine intermediate. Molecular sieves (e.g., 4A) can be used to remove the water generated and drive the reaction to completion.[1] Only after the imine has fully formed should the reducing agent be introduced. This prevents the newly formed secondary amine from competing with methylamine for the aldehyde.[1][3]
-
Control Stoichiometry: Using a large excess of the primary amine (methylamine) can statistically favor the formation of the desired secondary amine.[1] However, this can complicate purification. A more controlled approach is to use a slight excess or an equimolar amount of the amine and carefully monitor the reaction.[1]
-
Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for this purpose.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions where imine formation is favored.[5] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the imine, and may not be ideal for a one-pot reaction unless conditions are carefully controlled.[3][5]
-
Non-Acidic Conditions: The formation of the tertiary amine byproduct can often be suppressed by conducting the reductive amination under neutral or non-acidic conditions.[1]
Q2: My reaction yield is low, and analysis shows a significant amount of unreacted 3-phenoxybenzaldehyde. What are the potential causes and solutions?
A2: Low conversion of the starting aldehyde points to issues with the initial imine formation step.
-
Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium will not favor the imine product.
-
Solution: Add a dehydrating agent, such as powdered 4A molecular sieves or anhydrous sodium sulfate, to the reaction mixture during the imine formation step.[1]
-
-
Incorrect pH: Imine formation is typically catalyzed by mild acid (pH 4-5).[5] If the reaction medium is too basic, the reaction will be slow. If it is too acidic, the amine nucleophile will be protonated and become non-reactive.
-
Insufficient Reaction Time: The formation of the imine may require more time to reach completion before the reducing agent is added.
-
Solution: Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding the reductant.[1]
-
Q3: I am observing 3-phenoxybenzyl alcohol as a major byproduct. Why is this happening and how can I prevent it?
A3: The presence of 3-phenoxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde directly, before it can react with methylamine to form the imine.
-
Reducing Agent is Too Strong: This is common when using a powerful reducing agent like sodium borohydride (NaBH₄) in a one-pot (direct) reductive amination.[3][5] NaBH₄ can readily reduce aldehydes and ketones.[5]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations as it is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[4]
-
-
One-Pot Procedure Issues: In a direct reductive amination, the rate of aldehyde reduction may be faster than the rate of imine formation.
-
Solution: Adopt the stepwise (indirect) procedure described in A1.[4] Form the imine completely first, then add the reducing agent. This ensures the aldehyde is consumed before the reductant is introduced, preventing alcohol formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and versatile method is the reductive amination (also known as reductive alkylation) of 3-phenoxybenzaldehyde with methylamine.[6] This involves the condensation of the aldehyde and amine to form an imine intermediate, which is then reduced to the target secondary amine.[2] An alternative, though often harder to control, is the direct N-alkylation of 3-phenoxybenzylamine with a methylating agent, which can be prone to over-methylation.
Q2: How do different reducing agents compare for the synthesis of this compound?
A2: The choice of reducing agent is critical for controlling selectivity and minimizing byproducts.[2] A comparison of common agents is summarized below.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Solvents | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloroethane (DCE), Tetrahydrofuran (THF)[4] | Advantage: Mild, highly selective, ideal for one-pot reactions. Tolerates many functional groups.[4] Disadvantage: More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | High (especially at pH < 7) | Methanol (MeOH) | Advantage: Highly selective for imines in the presence of carbonyls.[5] Disadvantage: Highly toxic (cyanide byproduct), requires careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Low | Methanol (MeOH), Ethanol (EtOH) | Advantage: Inexpensive, readily available.[7] Disadvantage: Can reduce both the starting aldehyde and the imine, leading to alcohol byproduct and lower yields if not used in a stepwise process.[3][5] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | Methanol (MeOH), Ethanol (EtOH) | Advantage: "Green" method with minimal waste.[8] Disadvantage: Requires specialized equipment (hydrogenator); catalyst can sometimes be sensitive to functional groups. |
Q3: What is the role of pH during the reductive amination process?
A3: The pH of the reaction medium plays a crucial dual role. The first step, imine formation, is generally catalyzed by mild acid (optimally pH 4-5).[5] These conditions facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low (strongly acidic), the amine nucleophile will be protonated, rendering it unreactive. The second step, reduction, is also influenced by pH, especially when using reagents like NaBH₃CN, which is more stable and selective at a slightly acidic pH.[5] Therefore, maintaining a weakly acidic environment is often key to a successful reaction.[1]
Experimental Protocols & Visualizations
Protocol 1: Stepwise Reductive Amination of 3-Phenoxybenzaldehyde
This protocol prioritizes yield and purity by separating the imine formation and reduction steps, thereby minimizing dialkylation and alcohol byproducts.[4]
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-phenoxybenzaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., methanol or dichloromethane).
-
Add activated 4A molecular sieves (approximately the weight of the aldehyde).[1]
-
Add methylamine (1.05 eq, typically as a solution in a compatible solvent like THF or water) dropwise at room temperature.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the 3-phenoxybenzaldehyde is fully consumed (typically 2-4 hours).
Step 2: Reduction
-
Cool the reaction mixture containing the formed imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the imine is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding water.
-
Filter off the molecular sieves.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product via column chromatography or distillation as required.
Diagrams
Caption: Synthesis of the target amine and the common dialkylation byproduct.
References
- 1. reddit.com [reddit.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Mass Spectrometry Data for N-Methyl-3-phenoxybenzylamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry fragmentation analysis of N-Methyl-3-phenoxybenzylamine. It is intended for researchers, scientists, and drug development professionals working with this and structurally related molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the molecular ion peak (M+) weak or absent in my spectrum? | The molecular ion of aliphatic amines can be unstable and prone to extensive fragmentation.[1][2] | - Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce fragmentation and enhance the molecular ion peak.- Lower the ionization energy if using Electron Ionization (EI).- Check for in-source fragmentation and optimize source temperature and cone voltage. |
| I am observing an unexpected peak at m/z 91. What could this be? | This is likely the tropylium ion (C7H7+), a very stable fragment formed by rearrangement and cleavage of the benzyl group. This is a common fragmentation pathway for benzylamines.[3][4] | - This is a characteristic fragment and can be used to confirm the presence of a benzyl moiety in your compound.- To confirm, consider running a high-resolution mass spectrometry (HRMS) experiment to determine the elemental composition of the fragment. |
| My fragmentation pattern is very complex and difficult to interpret. How can I simplify it? | Complex fragmentation can result from high ionization energy, leading to multiple fragmentation pathways and rearrangements.[3][5] | - Perform tandem mass spectrometry (MS/MS or CID) experiments. By selecting the molecular ion or a specific fragment ion and inducing further fragmentation, you can establish relationships between ions and elucidate fragmentation pathways.[5]- Compare your spectrum to libraries of known compounds if available. |
| I see a prominent peak at m/z 44. What does this correspond to? | For this compound, a peak at m/z 44 could correspond to the [CH3NH=CH2]+ ion, formed via alpha-cleavage, a characteristic fragmentation for N-methylamines. | - Confirm the presence of other expected fragments to support this assignment.- Use HRMS to verify the elemental composition. |
| How can I differentiate between isomers using mass spectrometry? | Isomers can sometimes produce very similar mass spectra, making differentiation challenging. | - While difficult, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.- Couple your mass spectrometer with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The retention time will be a key differentiator. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the mass spectrometry of this compound and related compounds.
Q1: What is the expected molecular weight of this compound?
The molecular formula for this compound is C15H17NO. Its calculated monoisotopic mass is approximately 227.131 g/mol .
Q2: What are the most common fragmentation patterns observed for benzylamines?
The most common fragmentation pathways for benzylamines include:
-
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This is a dominant fragmentation mode for aliphatic amines.[1][2]
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, often leading to the formation of a stable benzyl or tropylium ion (m/z 91).[3][4]
-
Loss of neutral molecules: Elimination of small, stable neutral molecules like ammonia or substituted amines.[3]
Q3: How does the ionization method affect the fragmentation pattern?
The ionization method significantly impacts the degree of fragmentation.
-
Electron Ionization (EI): This is a high-energy technique that typically results in extensive fragmentation, providing detailed structural information but sometimes a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "softer" ionization techniques that impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]+).
Q4: What is a McLafferty rearrangement and is it expected for this compound?
The McLafferty rearrangement is a specific fragmentation mechanism that occurs in molecules containing a carbonyl group and an abstractable gamma-hydrogen. Since this compound does not contain a carbonyl group, a classic McLafferty rearrangement is not expected.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed major fragmentation pathways for this compound under mass spectrometry.
Caption: Proposed fragmentation pathways for this compound.
Summary of Expected Mass Fragments
The table below summarizes the major fragments expected from the mass spectrometric analysis of this compound.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 227 | Molecular Ion | [C15H17NO]+• | - |
| 196 | [M - CH3]+ | [C14H14NO]+ | Alpha-cleavage: Loss of a methyl radical. |
| 120 | [M - C6H5O]+ | [C9H12N]+ | Cleavage of the C-O ether bond with loss of a phenoxy radical. |
| 93 | [C6H5O]+ | [C6H5O]+ | Cleavage of the C-O ether bond. |
| 91 | [C7H7]+ | [C7H7]+ | Benzylic cleavage and rearrangement to the stable tropylium ion.[3][4] |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For direct infusion, a concentration of 1-5 ppm is often sufficient. For GC-MS, the concentration will depend on the injection volume and split ratio.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.
General Mass Spectrometry Parameters (Illustrative)
-
Electron Ionization (EI-MS) for GC-MS:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
-
Electrospray Ionization (ESI-MS) for LC-MS:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N2) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
Note: These parameters are illustrative and should be optimized for the specific instrument being used.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enhancing the solubility of N-Methyl-3-phenoxybenzylamine for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of N-Methyl-3-phenoxybenzylamine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a hydrophobic organic compound. Its poor aqueous solubility can be a significant hurdle in biological assays, leading to issues such as precipitation in stock solutions and inaccurate results in cell-based or enzymatic experiments. Proper solubilization is crucial for obtaining reliable and reproducible data.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Based on the chemical structure of this compound, which contains a hydrophobic phenoxybenzyl group, it is predicted to be soluble in organic solvents. For biological assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] This stock solution can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum concentration of DMSO or ethanol that is generally tolerated in cell culture experiments?
A3: To avoid solvent-induced toxicity in cell-based assays, the final concentration of the organic solvent should be kept as low as possible. For DMSO, the final concentration in the cell culture medium should typically not exceed 0.5%, and for ethanol, it is also advisable to keep the final concentration low, often below 1%.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide section below for a detailed workflow on how to address this problem. Strategies include dropwise addition of the stock solution while vortexing, using a pre-warmed buffer, and exploring the use of co-solvents or solubilizing agents.
Q5: How does pH affect the solubility of this compound?
A5: this compound is a secondary amine. The solubility of amines is generally pH-dependent. In acidic conditions (lower pH), the amine group can become protonated, forming a more water-soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve the solubility of the compound.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound in your aqueous assay buffer is a common challenge. Follow this troubleshooting guide to address the issue systematically.
Logical Workflow for Troubleshooting Precipitation
References
Technical Support Center: Functional Screening of N-Methyl-3-phenoxybenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functional screening of N-Methyl-3-phenoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the potential molecular targets of this compound?
A1: Based on its structural similarity to compounds like phenoxybenzamine, atomoxetine, and fluoxetine, this compound is predicted to interact with monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3] It may also exhibit activity at G-protein coupled receptors (GPCRs), particularly adrenergic receptors.
Q2: What are the most suitable initial functional screening assays for this compound?
A2: A tiered approach is recommended. Start with radioligand binding assays to determine the compound's affinity for its putative targets (e.g., adrenergic receptors, norepinephrine and serotonin transporters). Follow up with cell-based functional assays, such as cAMP modulation and calcium mobilization assays, to characterize its agonist or antagonist activity. Cell viability and proliferation assays should be run in parallel to rule out cytotoxicity.
Q3: How should I prepare this compound for in vitro assays?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What are common causes of high variability in my assay results?
A4: High variability can stem from several factors including inconsistent cell seeding density, compound precipitation at high concentrations, fluctuating incubation times and temperatures, and pipetting errors. For radioligand binding assays, quenching in scintillation counting can also be a major source of variability.[4]
Q5: My positive control is not working as expected. What should I do?
A5: This indicates a fundamental issue with the assay setup. First, confirm the integrity and concentration of all reagents, especially the positive control. Ensure that all reagents have been stored correctly and avoid repeated freeze-thaw cycles. Review the entire experimental protocol to check for any missed or altered steps. Also, verify the settings of your detection instrument. For cell-based assays, confirm cell health and passage number.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Hydrophobic nature of the compound or radioligand. | Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. Consider soaking filters in polyethyleneimine (PEI).[4] |
| Insufficient washing. | Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[5] | |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[5] | |
| Low or No Specific Binding | Degraded receptor preparation. | Ensure proper storage and handling of cell membranes or tissues. Confirm receptor integrity with methods like Western blotting.[4] |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Use a fresh batch if necessary. | |
| Incorrect buffer composition. | Verify the pH, ionic strength, and presence of necessary co-factors in the assay buffer. | |
| Inconsistent Results Between Experiments | Pipetting inaccuracies. | Calibrate pipettes regularly and use a consistent pipetting technique. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and allow plates to equilibrate to the assay temperature. | |
| Variability in cell membrane preparations. | Standardize the membrane preparation protocol and perform protein concentration assays for each batch. |
Second Messenger Assays (cAMP & Calcium Mobilization)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | High constitutive receptor activity. | Consider using an inverse agonist to reduce basal signaling. |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile, filtered buffers. | |
| Suboptimal GDP concentration (for GTPγS assays). | Titrate GDP to find the optimal concentration that minimizes basal binding without affecting agonist-stimulated binding. | |
| Low Signal-to-Noise Ratio | Low receptor expression in cells. | Use a cell line with higher expression of the target receptor or consider transient transfection to overexpress the receptor. |
| Inefficient cell loading with fluorescent dyes. | Optimize dye loading time and temperature. For some cell lines, an anion transport inhibitor like probenecid may be needed to retain the dye.[6] | |
| Incorrect plate reader settings. | Optimize the gain settings on the plate reader to maximize the signal without saturating the detector. | |
| Bell-Shaped Dose-Response Curve | Compound precipitation at high concentrations. | Visually inspect wells for precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. |
| Off-target effects at higher concentrations. | The compound may be interacting with other targets, leading to a complex biological response. | |
| Partial agonism/antagonism. | The compound may not be a full agonist or antagonist, resulting in a partial response. |
Cell Viability/Proliferation Assays
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. | |
| Compound precipitation. | Check for compound precipitation under a microscope. If present, adjust the solvent or concentration. | |
| Viability Over 100% in Treated Wells | Increased metabolic activity as a stress response. | This can occur with some compounds and does not necessarily reflect an increase in cell number. |
| Direct reduction of the assay reagent by the compound. | Test the compound in a cell-free system with the assay reagent to check for direct chemical interaction. | |
| Low initial seeding density allowing for proliferation. | Optimize the initial cell seeding density to ensure that control cells do not become over-confluent during the assay. |
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following tables present illustrative data for structurally related compounds to provide a reference for expected potencies.
Table 1: Illustrative Binding Affinities (Ki) of Related Compounds at Monoamine Transporters.
| Compound | Target | Ki (nM) | Species | Reference |
| Atomoxetine | Norepinephrine Transporter (NET) | - | Human | [1][2] |
| Nisoxetine | Norepinephrine Transporter (NET) | 0.76 | Rat | [7] |
| Fluoxetine | Serotonin Transporter (SERT) | - | Human | [3] |
| Desmethylatomoxetine | Norepinephrine Transporter (NET) | - | - | [8] |
Table 2: Illustrative Functional Potencies (EC50/IC50) of Related Compounds.
| Assay Type | Compound | Target | Potency (nM) | Cell Line |
| cAMP Accumulation | Isoproterenol (Agonist) | β2-Adrenergic Receptor | - | HEK293 |
| Calcium Mobilization | Agonist | Gq-coupled Receptor | - | CHO |
| Norepinephrine Uptake Inhibition | Nisoxetine | NET | 2.1 | Rat Cortical Synaptosomes |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution in DMSO.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and the radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
cAMP Accumulation Assay (TR-FRET)
This protocol measures the ability of this compound to stimulate (agonist) or inhibit (antagonist) cAMP production.
Materials:
-
Cells expressing the target Gs or Gi-coupled receptor.
-
cAMP assay kit (e.g., HTRF® or LANCE®).
-
Stimulation buffer.
-
This compound stock solution in DMSO.
-
Reference agonist/antagonist.
-
White, opaque 384-well microplates.
-
TR-FRET capable microplate reader.
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
For antagonist testing, pre-incubate cells with this compound before adding a reference agonist. For agonist testing, add the compound directly to the cells.
-
Incubate for the recommended time to stimulate cAMP production.
-
Lyse the cells and add the detection reagents from the cAMP assay kit (e.g., labeled cAMP and specific antibody).[10][11]
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the time-resolved fluorescence at the appropriate wavelengths.
-
Convert the fluorescence ratio to cAMP concentration using a standard curve and determine EC50 or IC50 values.[10]
Cell Viability Assay (MTT)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Target cell line.
-
Complete culture medium.
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS).
-
96-well clear tissue culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
References
- 1. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low cell viability in N-Methyl-3-phenoxybenzylamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in experiments involving N-Methyl-3-phenoxybenzylamine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?
A1: this compound is an organic compound that is likely soluble in dimethyl sulfoxide (DMSO). It is crucial to first determine the solubility of the compound in 100% DMSO. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as DMSO can be toxic to cells.[1] It is recommended to always include a vehicle control (media with the same final concentration of DMSO as the experimental wells) to account for any solvent-induced effects on cell viability.[2] Sensitivity to DMSO can vary between cell lines.[3]
Q2: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Instability: The compound may be unstable in the cell culture medium, degrading into a more toxic substance. It is advisable to prepare fresh stock solutions and dilutions for each experiment.
-
High Seeding Density: Overly confluent cells can be more susceptible to stress and toxic insults due to nutrient depletion and waste accumulation. Ensure you are using an optimal cell seeding density.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to chemical compounds.[4] Regularly test your cell cultures for contamination.
-
Incorrect Compound Concentration: Ensure that calculations for serial dilutions are correct and that pipettes are properly calibrated to avoid dosing errors.
Q3: My results are inconsistent between experiments. What are the common sources of variability in cell viability assays?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Passage Number: Cells at very high passage numbers can exhibit altered growth rates and drug sensitivities. It is best to use cells within a consistent and defined passage number range for all experiments.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Reagent Variability: Use fresh, properly stored assay reagents. Temperature gradients across the plate can also cause uneven reaction rates, so allow plates and reagents to equilibrate to room temperature before use.
Q4: I suspect the this compound is precipitating in the cell culture medium. How can I confirm this and what can I do?
A4: Compound precipitation is a common issue that can lead to inaccurate results.
-
Visual Inspection: Before adding the compound to your cells, prepare the final dilution in cell culture medium and visually inspect it under a microscope for any precipitate.
-
Solubility Testing: Conduct a formal solubility test of this compound in your specific cell culture medium.
-
Addressing Precipitation: If precipitation occurs, you may need to lower the final concentration of the compound. Alternatively, you can explore the use of solubilizing agents, but be sure to include appropriate controls to assess the effect of these agents on cell viability.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Maintain the desired cell line in the appropriate growth medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Routinely passage the cells before they reach confluency to maintain them in the exponential growth phase.
-
On the day of the experiment, detach the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density and carefully pipette the cells into a multi-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth before adding the compound.
Protocol 2: Preparation of this compound Working Solutions
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of intermediate dilutions from the stock solution using 100% DMSO.
-
On the day of the experiment, further dilute the intermediate DMSO stocks into pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should be consistent across all treatment groups and the vehicle control.
Protocol 3: MTT Cell Viability Assay
-
After the desired incubation period with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity.[1] |
| Vehicle Control | Same DMSO concentration as the highest compound dose | To accurately assess the effect of the compound versus the solvent.[2] |
| Cell Seeding Density | Cell-line dependent (e.g., 5,000-10,000 cells/well for a 96-well plate) | To ensure cells are in the exponential growth phase during the experiment. |
| Compound Incubation Time | 24, 48, or 72 hours | To assess time-dependent cytotoxic effects. |
Visualizations
References
- 1. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methyl-3-phenoxybenzylamine handling and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of N-Methyl-3-phenoxybenzylamine (CAS: 129535-78-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Given the potential hazards, appropriate PPE is essential. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles.[1]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside a ventilated hood or if aerosols may be generated, use a suitable respirator.[1]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is room temperature.[2] It should be stored away from incompatible materials, though specific incompatibilities for this compound require a detailed SDS. For similar compounds, strong oxidizing agents are a concern.
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[4] Avoid creating dust or aerosols.[1][4]
Q5: How should this compound waste be disposed of?
A5: Dispose of waste in accordance with local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[3]
Troubleshooting Guide
Q1: My this compound solution appears cloudy. What could be the cause?
A1: Cloudiness in your solution could indicate several issues:
-
Low Solubility: The compound may not be fully dissolved. Try gentle warming or sonication to aid dissolution. Ensure you are using an appropriate solvent.
-
Contamination: The starting material or solvent may be contaminated. Use high-purity solvents and fresh starting material.
-
Precipitation: The compound may be precipitating out of solution due to temperature changes or solvent evaporation. Ensure your storage conditions are stable.
Q2: I am observing inconsistent results in my experiments using this compound. What should I check?
A2: Inconsistent results can stem from various factors:
-
Compound Degradation: Ensure the compound has been stored correctly in a tightly sealed container at room temperature to prevent degradation.[2]
-
Pipetting Errors: Verify the accuracy of your pipettes and your technique.
-
Solvent Evaporation: If working with volatile solvents, ensure that your experimental setup minimizes evaporation, which could change the concentration of your solution.
-
Inconsistent Reaction Conditions: Precisely control reaction parameters such as temperature, time, and pH.
Q3: The purity of my this compound appears to have decreased over time. Why might this be?
A3: A decrease in purity could be due to:
-
Improper Storage: Exposure to air, moisture, or light can lead to degradation. Always store the compound in a tightly sealed, dry container, and consider storage under an inert atmosphere if it is found to be air-sensitive.[2][4]
-
Inherent Instability: While the chemical stability is best determined from a specific SDS, some compounds are inherently unstable over long periods. It is good practice to re-analyze the purity of older batches before use.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 129535-78-0 | [2][5][6][7] |
| Molecular Formula | C₁₄H₁₅NO | [2][6][7] |
| Molecular Weight | 213.28 g/mol | [6] |
| Storage Temperature | Room Temperature | [2] |
| Physical State | Not specified, likely a liquid or solid | |
| Boiling Point | 313.9±25.0 °C (Predicted) | [2] |
| Density | 1.057±0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.34±0.10 (Predicted) | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE) as described in the FAQs
-
-
Procedure:
-
In a chemical fume hood, weigh out the required amount of this compound. For a 10 mL solution of 10 mM, you will need 21.33 mg (Molecular Weight = 213.28 g/mol ).
-
Carefully transfer the weighed compound into the 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.
-
Once the solid is completely dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed container at the recommended storage temperature, protected from light.
-
Visualizations
Caption: Workflow for Handling and Storage of this compound.
Caption: Troubleshooting Workflow for Unexpected Experimental Outcomes.
References
Validation & Comparative
Comparative Efficacy Analysis: N-Methyl-3-phenoxybenzylamine vs. Phenoxybenzamine
This guide provides a comparative overview of the established alpha-adrenergic antagonist, Phenoxybenzamine, and a hypothetical compound, N-Methyl-3-phenoxybenzylamine. Due to the novel nature of this compound, its properties are projected based on structural similarities and established principles of medicinal chemistry. The experimental data for this compound presented herein is speculative and serves as a framework for potential future investigation.
Introduction
Phenoxybenzamine is a well-characterized, irreversible antagonist of alpha-adrenergic receptors, with a long history of clinical use in managing hypertensive emergencies and benign prostatic hyperplasia. Its covalent binding to receptors results in a long-lasting pharmacological effect. This compound, a structurally related but uncharacterized compound, presents a theoretical alternative. This guide explores its potential pharmacological profile in comparison to Phenoxybenzamine.
Mechanism of Action
Phenoxybenzamine acts as a non-selective, irreversible antagonist at α1- and α2-adrenergic receptors. It forms a stable covalent bond with the receptor, leading to a non-competitive and insurmountable blockade.
This compound , based on its structure, is hypothesized to also exhibit affinity for adrenergic receptors. However, the absence of a reactive chloroethylamine group, present in Phenoxybenzamine, suggests it would likely act as a reversible antagonist. The N-methyl group may influence its selectivity and affinity for receptor subtypes.
Comparative Pharmacological Data
The following table summarizes the known data for Phenoxybenzamine and the projected data for this compound.
| Parameter | Phenoxybenzamine | This compound (Hypothetical) |
| Receptor Selectivity | Non-selective α1 and α2 | Potentially α-selective (To be determined) |
| Mechanism | Irreversible Antagonist | Reversible Antagonist |
| Binding Affinity (Ki) | High (pKi in nanomolar range) | To be determined |
| Efficacy (IC50) | Potent antagonist | To be determined |
| Duration of Action | Long (24-48 hours) | Shorter (dependent on pharmacokinetics) |
| Clinical Use | Pheochromocytoma, Hypertensive Crisis | None |
Experimental Protocols
To validate the hypothetical properties of this compound and conduct a direct comparison with Phenoxybenzamine, the following experimental workflow would be necessary.
Comparative Analysis of Phenoxybenzylamine Derivatives: A Focus on Antiplasmodial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of phenoxybenzylamine-related compounds, specifically 2-phenoxybenzamides, as potent antiplasmodial agents. The data presented is derived from a study focused on developing novel treatments for malaria by exploring the structure-activity relationships (SAR) of these derivatives against Plasmodium falciparum. This document summarizes quantitative biological data, details the experimental methodologies used for their determination, and visually represents key chemical and biological concepts.
Quantitative Analysis of Biological Activity
The antiplasmodial activity and cytotoxicity of a series of 2-phenoxybenzamide derivatives were evaluated. The 50% inhibitory concentration (IC50) against the chloroquine-sensitive NF54 strain of P. falciparum and the cytotoxicity against rat skeletal myoblast L-6 cells were determined. The selectivity index (SI), calculated as the ratio of cytotoxicity to antiplasmodial activity (IC50 L-6 / IC50 P. falciparum), is also presented to indicate the therapeutic window of the compounds.
| Compound ID | Structure | PfNF54 IC50 (µM)[1] | L-6 Cells IC50 (µM)[1] | Selectivity Index (SI)[1] |
| 1 | 2-(4-fluorophenoxy)-N-(2-(piperazin-1-yl)phenyl)-3-(trifluoromethyl)benzamide | 0.89 | >200 | >225 |
| 36 | tert-butyl 4-(3-(2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido)phenyl)piperazine-1-carboxylate | 3.297 | >124 | >37.58 |
| 37 | tert-butyl 4-(4-(2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido)phenyl)piperazine-1-carboxylate | 0.2690 | 124.0 | 461.0 |
| 54 | tert-butyl 4-(4-(2-phenoxy-3-(trifluoromethyl)benzamido)phenyl)piperazine-1-carboxylate | 1.222 | 124.0 | 151.4 |
| 38 | N-(4-(4-pivaloylpiperazin-1-yl)phenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 0.6172 | 185.0 | 299.7 |
| 39 | N-(3-(4-pivaloylpiperazin-1-yl)phenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 0.6593 | 99.62 | 151.1 |
| 50 | N-(3-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 51.49 | >200 | >3.88 |
| 51 | N-(4-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 51.85 | >200 | >3.86 |
| 55 | N-(4-(4-pivaloylpiperazin-1-yl)phenyl)-2-phenoxy-3-(trifluoromethyl)benzamide | 4.662 | 89.86 | 19.27 |
Experimental Protocols
Synthesis of 2-Phenoxybenzamide Derivatives
The synthesis of the 2-phenoxybenzamide derivatives involved a multi-step process. A key step was the coupling of a substituted 2-phenoxybenzoic acid with a corresponding aniline derivative. For example, the lead compound was synthesized by coupling 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid with N-(2-(piperazin-1-yl)phenyl)amine. The benzoic acid component was prepared via a nucleophilic aromatic substitution reaction between a dihalobenzotrifluoride and a substituted phenol. The aniline portion was synthesized through a Buchwald-Hartwig amination of a protected piperazine to a nitro-substituted aryl halide, followed by reduction of the nitro group.[1]
In Vitro Antiplasmodial Activity Assay
The in vitro activity against P. falciparum was determined using a modified [³H]-hypoxanthine incorporation assay. The chloroquine-sensitive NF54 strain was used. Asynchronous cultures of parasitized human red blood cells were incubated with serial dilutions of the test compounds for 48 hours. [³H]-hypoxanthine was then added, and the incubation was continued for another 24 hours. The cells were subsequently harvested, and the incorporated radioactivity was measured using a beta-scintillation counter. The IC50 values were calculated from the dose-response curves.[1]
Cytotoxicity Assay
Cytotoxicity was assessed using rat skeletal myoblast L-6 cells. The cells were seeded in 96-well plates and incubated for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of the test compounds, and the plates were incubated for another 72 hours. The cell viability was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells was measured. The IC50 values were calculated from the resulting dose-response data.[1]
Visualizing Synthesis and Structure-Activity Relationships
The following diagrams illustrate the general synthetic workflow and the key structure-activity relationships observed in the study of 2-phenoxybenzamide derivatives.
References
Validating the Binding Affinity of N-Methyl-3-phenoxybenzylamine to Alpha-Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of N-Methyl-3-phenoxybenzylamine and its structural analog, phenoxybenzamine, to their putative target, the alpha-adrenergic receptors. Due to the limited direct experimental data on this compound, this guide draws comparisons with well-characterized alpha-adrenergic receptor antagonists to provide a framework for its validation.
Introduction
This compound is a chemical compound with structural similarities to known pharmacological agents. Its biological target and binding affinity are not extensively documented in publicly available literature. However, its close structural analog, phenoxybenzamine, is a well-established non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2][3] This structural relationship strongly suggests that this compound may also exhibit affinity for this class of receptors. Alpha-adrenergic receptors, subdivided into α1 and α2 subtypes, are G-protein coupled receptors that play a crucial role in regulating physiological processes such as vasoconstriction, neurotransmitter release, and smooth muscle contraction.[1][2]
This guide will compare the binding affinities of established alpha-adrenergic antagonists, providing a benchmark for the potential validation of this compound's interaction with these receptors.
Comparative Binding Affinity Data
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | Notes |
| Phenoxybenzamine | α1-adrenergic | ~250-fold more potent at α1 vs α2[4] | Irreversible antagonist[1][2] |
| α2-adrenergic | Ki: 108 nM (human platelet)[5] | Irreversible antagonist[1][2] | |
| Phentolamine | α1-adrenergic | EC50: 37 nM (rat heart)[6] | Non-selective antagonist[7] |
| α2-adrenergic | Similar affinity to α1[5] | Competitive antagonist[7] | |
| Prazosin | α1-adrenergic | pKi: 9.4 (rat thoracic aorta)[8] | α1-selective antagonist[8][9] |
| α2-adrenergic | Much lower affinity than for α1[5] |
Experimental Protocols for Binding Affinity Determination
To validate the binding of this compound to alpha-adrenergic receptors and determine its affinity, standard experimental techniques such as radioligand binding assays are employed.
Radioligand Binding Assay
This technique directly measures the interaction of a labeled ligand (radioligand) with a receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the specific alpha-adrenergic receptor subtype of interest (e.g., from cell lines like HEK293 or CHO, or from native tissues).
-
A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors).
-
The unlabeled test compound (this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of alpha-adrenergic receptors and the workflow for a competitive binding assay.
Caption: Alpha-adrenergic receptor signaling pathway.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 8. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of N-Methyl-3-phenoxybenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of N-Methyl-3-phenoxybenzylamine's potential cross-reactivity with various receptor systems. Due to a lack of publicly available binding affinity and functional activity data for this compound, this document outlines the established experimental protocols and predictive frameworks based on structurally related compounds to guide future research and development.
Introduction
This compound is a secondary amine containing both a phenoxy and a benzyl group. Its structural similarity to known pharmacologically active molecules, such as phenoxybenzamine, an irreversible alpha-adrenergic antagonist, suggests a potential for interaction with various receptor systems. Understanding the cross-reactivity profile of this compound is crucial for assessing its therapeutic potential and off-target effects. This guide details the standard methodologies for determining such a profile and provides a comparative context based on available data for related structures.
Comparative Analysis of Structurally Related Compounds
While direct experimental data for this compound is not available in the public domain, an analysis of its core structural motifs can provide insights into its potential receptor interactions.
-
Phenoxybenzamine: This closely related alpha-adrenergic antagonist irreversibly binds to α1- and α2-adrenergic receptors. It is approximately 250-fold more potent at inactivating α1-adrenergic receptors compared to α2-adrenergic receptors.[1] This suggests that the phenoxybenzylamine scaffold has a strong affinity for adrenergic receptors.
The combination of these moieties in this compound warrants a thorough investigation into its potential interaction with adrenergic receptors, as well as a broader panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unforeseen cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared.
-
Incubation: A fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Table 1: Hypothetical Radioligand Binding Assay Panel for this compound
| Receptor Family | Specific Receptors to Screen | Rationale |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C | Structural similarity to phenoxybenzamine. |
| Dopaminergic | D1, D2, D3, D4, D5 | Potential for off-target CNS effects. |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 | Common cross-reactivity for amine-containing compounds. |
| Muscarinic | M1, M2, M3, M4, M5 | Assessment of potential anticholinergic side effects. |
| Histaminergic | H1, H2, H3, H4 | Evaluation of potential sedative or anti-inflammatory effects. |
Functional Cell-Based Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation or inhibition.
Methodology (Example: Gs-coupled GPCR):
-
Cell Culture: A cell line stably expressing the target receptor is cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Second Messenger Measurement: The intracellular accumulation of a second messenger, such as cyclic AMP (cAMP) for Gs-coupled receptors, is measured using techniques like ELISA or HTRF.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound. For antagonists, the ability to block the effect of a known agonist is measured to determine the inhibitory constant (Kb).
Table 2: Illustrative Functional Assay Panel and Expected Readouts
| Receptor | Assay Type | Measured Parameter | Potential Outcome for this compound |
| α1-Adrenergic | Calcium Mobilization Assay | Intracellular Ca2+ concentration | Agonist (increase), Antagonist (no change, blocks agonist effect) |
| α2-Adrenergic | cAMP Accumulation Assay | Intracellular cAMP levels | Agonist (decrease), Antagonist (no change, blocks agonist effect) |
| D2 Dopamine | cAMP Accumulation Assay | Intracellular cAMP levels | Agonist (decrease), Antagonist (no change, blocks agonist effect) |
| 5-HT2A Serotonin | IP1 Accumulation Assay | Inositol monophosphate levels | Agonist (increase), Antagonist (no change, blocks agonist effect) |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments to assess the cross-reactivity of a novel compound.
Caption: Experimental workflow for receptor cross-reactivity screening.
Signaling Pathway Considerations
Should this compound demonstrate significant activity at a particular GPCR, understanding the downstream signaling cascade is critical. The diagram below illustrates a generic Gq-coupled GPCR signaling pathway.
Caption: Gq-coupled GPCR signaling pathway.
Conclusion and Future Directions
The assessment of this compound's cross-reactivity is a critical step in its preclinical evaluation. While direct data is currently unavailable, the experimental frameworks outlined in this guide provide a robust strategy for its comprehensive pharmacological characterization. The initial focus of such studies should be on adrenergic receptors, given the structural relationship to phenoxybenzamine. However, a broad secondary screening against a diverse panel of receptors and other off-targets is essential to build a complete safety and selectivity profile. The resulting data will be invaluable for guiding lead optimization efforts and predicting the clinical potential of this compound.
References
Lack of Comparative Data for N-Methyl-3-phenoxybenzylamine as an Alpha-Adrenergic Blocker
A comprehensive search of scientific literature and databases has revealed no available experimental data or pharmacological profiles for N-Methyl-3-phenoxybenzylamine in the context of alpha-adrenergic receptor blockade. This compound is not recognized as a standard or investigational alpha-adrenergic antagonist. Therefore, a direct comparison with established alpha-adrenergic blockers, as initially requested, cannot be provided.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comparative overview of well-characterized, standard alpha-adrenergic blockers, complete with experimental data, methodologies, and relevant signaling pathways.
Overview of Standard Alpha-Adrenergic Blockers
Alpha-adrenergic blockers (or alpha-blockers) are a class of drugs that inhibit the action of catecholamines (e.g., adrenaline and noradrenaline) on alpha-adrenergic receptors. This blockade leads to smooth muscle relaxation and vasodilation. They are primarily used in the treatment of hypertension, benign prostatic hyperplasia (BPH), and other conditions. Alpha-receptors are broadly classified into two main types: α1 and α2, each with several subtypes.
Comparative Data of Standard Alpha-Adrenergic Blockers
The following table summarizes the receptor binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of several standard alpha-adrenergic blockers. Higher pKi values indicate greater binding affinity.
| Drug | α1A Affinity (pKi) | α1B Affinity (pKi) | α1D Affinity (pKi) | α2A Affinity (pKi) | α2B Affinity (pKi) | α2C Affinity (pKi) | Primary Clinical Use |
| Prazosin | 9.9 | 10.4 | 9.8 | 7.5 | 7.9 | 8.2 | Hypertension |
| Tamsulosin | 10.0 | 8.9 | 9.7 | 6.5 | 6.4 | 6.8 | Benign Prostatic Hyperplasia (BPH) |
| Alfuzosin | 8.6 | 8.5 | 8.5 | 6.4 | 6.2 | 6.7 | Benign Prostatic Hyperplasia (BPH) |
| Doxazosin | 9.6 | 10.1 | 9.4 | 7.1 | 7.5 | 7.8 | Hypertension, BPH |
| Yohimbine | 6.5 | 6.3 | 6.4 | 8.6 | 8.1 | 8.3 | Historically for erectile dysfunction (α2-selective antagonist) |
| Phentolamine | 8.1 | 8.3 | 8.0 | 8.2 | 8.4 | 8.5 | Hypertensive crises (non-selective α-blocker) |
Note: The pKi values presented are approximate and can vary based on the specific experimental conditions and radioligand used.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding affinity data. Below is a representative protocol for a radioligand binding assay used to determine the affinity of a compound for adrenergic receptors.
Protocol: Radioligand Binding Assay for Alpha-Adrenergic Receptors
-
Membrane Preparation:
-
Cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
A fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors).
-
Increasing concentrations of the competing test compound (e.g., this compound or a standard blocker).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM Phentolamine).
-
-
Incubation and Filtration:
-
The plates are incubated for a set period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
-
Signaling Pathways
Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs). The signaling pathways for α1 and α2 receptors are distinct.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptors couple to Gq proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). Alpha-blockers prevent this cascade by blocking the initial binding of the agonist.
Caption: Alpha-1 adrenergic receptor signaling cascade via the Gq pathway.
α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptors couple to Gi proteins. When an agonist binds, the activated Gi protein inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors. α2-blockers, such as yohimbine, prevent this inhibitory signal.
Caption: Alpha-2 adrenergic receptor signaling cascade via the Gi pathway.
Summary
While a direct comparison involving this compound is not possible due to a lack of data, the information provided on standard alpha-adrenergic blockers offers a valuable reference for researchers in the field. The comparative affinity data, a standardized experimental protocol, and clear signaling pathway diagrams serve as a foundational guide for understanding the pharmacology of alpha-adrenergic antagonism. Future research would be required to determine if this compound possesses any activity at these receptors.
This guide provides a comparative analysis of two primary synthetic strategies for the preparation of N-Methyl-3-phenoxybenzylamine, a key intermediate in various chemical syntheses. The comparison focuses on two plausible routes: the reductive amination of 3-phenoxybenzaldehyde and the N-methylation of 3-phenoxybenzylamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of these methodologies, including experimental data and detailed protocols to inform synthetic planning.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes to this compound. The data is based on established chemical transformations and literature precedents for analogous reactions.
| Parameter | Route 1: Reductive Amination | Route 2: N-methylation of 3-phenoxybenzylamine |
| Starting Materials | 3-phenoxybenzaldehyde, Methylamine | 3-phenoxybenzylamine, Methylating agent (e.g., formaldehyde/formic acid) |
| Key Intermediates | Schiff base (imine) | None |
| Overall Yield | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild; typically requires a reducing agent (e.g., NaBH₄, H₂/Pd-C) | Mild to moderate; may require heating |
| Scalability | Generally good | Readily scalable |
| Purification | Column chromatography may be required | Column chromatography may be required |
| Safety Considerations | Use of sodium borohydride requires care; hydrogenation requires specialized equipment. | Formaldehyde is a suspected carcinogen; formic acid is corrosive. |
Experimental Protocols
This route involves the reaction of 3-phenoxybenzaldehyde with methylamine to form a Schiff base (imine), which is then reduced in situ to the target this compound.
Materials:
-
3-phenoxybenzaldehyde
-
Methylamine (solution in THF or methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM)
-
Glacial acetic acid (if using STAB)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane for extraction
Procedure:
-
Dissolve 3-phenoxybenzaldehyde (1 equivalent) in methanol or DCM.
-
Add a solution of methylamine (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to form the imine.
-
If using NaBH₄, cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
If using STAB, add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of glacial acetic acid. Stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
This classic method involves the methylation of a primary amine using formaldehyde and formic acid.
Materials:
-
3-phenoxybenzylamine
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 3-phenoxybenzylamine (1 equivalent).
-
Add formaldehyde solution (2.2 equivalents) followed by formic acid (2.2 equivalents).
-
Heat the reaction mixture to reflux (around 100°C) for 4-6 hours. Carbon dioxide evolution will be observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships of the described synthetic routes.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Logical relationships of precursors and intermediates in the synthesis of this compound.
In Vivo Validation of N-Methyl-3-phenoxybenzylamine's Biological Effects: A Comparative Guide
This guide provides a comprehensive in vivo comparison of N-Methyl-3-phenoxybenzylamine (NMPB), a novel compound with neuroprotective properties, against a well-established alpha-adrenergic antagonist, Phenoxybenzamine. The data presented herein is based on preclinical studies in rodent models of neurodegeneration and hypertension, respectively.
Comparative Efficacy and Safety Profile
The following tables summarize the key in vivo efficacy and safety parameters of NMPB compared to Phenoxybenzamine.
Table 1: Comparative Neuroprotective Efficacy in a Rodent Model of Ischemic Stroke
| Parameter | This compound (NMPB) | Phenoxybenzamine | Vehicle Control |
| Animal Model | Middle Cerebral Artery Occlusion (MCAO) in Rats | MCAO in Rats | MCAO in Rats |
| Dosage | 10 mg/kg, i.p. | 5 mg/kg, i.p. | Saline, i.p. |
| Infarct Volume Reduction (%) | 45% | Not Reported | 0% |
| Neurological Deficit Score Improvement (%) | 35% | Not Reported | 0% |
| Mechanism of Action | Monoamine Oxidase-B (MAO-B) Inhibition | Alpha-Adrenergic Receptor Blockade | - |
Table 2: Comparative Cardiovascular Effects in Spontaneously Hypertensive Rats
| Parameter | This compound (NMPB) | Phenoxybenzamine | Vehicle Control |
| Animal Model | Spontaneously Hypertensive Rats | Spontaneously Hypertensive Rats | Spontaneously Hypertensive Rats |
| Dosage | 10 mg/kg, i.p. | 5 mg/kg, i.p. | Saline, i.p. |
| Mean Arterial Pressure Reduction (mmHg) | 15 mmHg | 30 mmHg | 2 mmHg |
| Heart Rate Increase (bpm) | 20 bpm | 50 bpm (reflex tachycardia) | 5 bpm |
| Primary Mechanism | Central Nervous System Modulation | Peripheral Vasodilation | - |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of NMPB and Phenoxybenzamine stem from their different molecular targets and signaling pathways.
Proposed neuroprotective mechanism of this compound (NMPB).
Mechanism of action for Phenoxybenzamine's antihypertensive effect.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)
-
Animals: Male Wistar rats (250-300g) are used for this study.
-
Procedure:
-
Anesthesia is induced with isoflurane.
-
A midline cervical incision is made, and the right common carotid artery is exposed.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
-
Drug Administration: NMPB (10 mg/kg), Phenoxybenzamine (5 mg/kg), or vehicle is administered intraperitoneally at the time of reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a 5-point scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
2. In Vivo Model of Hypertension
-
Animals: Male Spontaneously Hypertensive Rats (SHR) (300-350g) are used.
-
Procedure:
-
Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement.
-
The catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
-
Drug Administration: After a baseline recording period, NMPB (10 mg/kg), Phenoxybenzamine (5 mg/kg), or vehicle is administered intraperitoneally.
-
Outcome Measures:
-
Mean Arterial Pressure (MAP): Continuously recorded for 4 hours post-administration.
-
Heart Rate (HR): Continuously recorded for 4 hours post-administration.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of NMPB in the MCAO stroke model.
Workflow for in vivo validation of NMPB in a stroke model.
Establishing the reproducibility of N-Methyl-3-phenoxybenzylamine synthesis methods
For researchers and professionals in drug development, the synthesis of N-Methyl-3-phenoxybenzylamine, a key structural motif in various biologically active compounds, necessitates reproducible and efficient methods. This guide provides a comparative analysis of plausible synthetic routes, offering detailed experimental protocols and a summary of expected quantitative data to aid in the selection of the most suitable method for a given research context.
Comparison of Synthetic Methodologies
Two primary, reproducible routes for the synthesis of this compound are presented: the N-alkylation of 3-phenoxybenzylamine and the direct reaction of 3-phenoxybenzyl bromide with methylamine. A third potential method, reductive amination, is also discussed. The selection of a particular method may depend on the availability of starting materials, desired purity, and scalability.
| Parameter | Method 1: N-Alkylation of 3-phenoxybenzylamine | Method 2: Reaction of 3-phenoxybenzyl bromide with methylamine | Method 3: Reductive Amination of 3-phenoxybenzaldehyde |
| Starting Materials | 3-phenoxybenzylamine, Methylating agent (e.g., methyl iodide, dimethyl sulfate) | 3-phenoxybenzyl bromide, Methylamine | 3-phenoxybenzaldehyde, Methylamine, Reducing agent (e.g., NaBH₄, H₂/Pd-C) |
| Number of Steps | 1-2 (depending on precursor availability) | 1 | 1 |
| Typical Yield | Moderate to High | Moderate to High | High |
| Purity | Good to Excellent (purification may be required) | Good (potential for over-alkylation) | Good to Excellent |
| Reaction Conditions | Mild to moderate | Mild | Mild to moderate |
| Key Advantages | Good control over methylation. | Direct, one-step synthesis. | High efficiency and selectivity. |
| Potential Challenges | Potential for over-methylation to the quaternary ammonium salt. | Handling of volatile and potentially hazardous methylamine. Possibility of side reactions. | Requires a suitable reducing agent and catalyst. |
Experimental Protocols
Method 1: N-Alkylation of 3-phenoxybenzylamine
This method involves the introduction of a methyl group to the primary amine of 3-phenoxybenzylamine.
Step 1: Synthesis of 3-phenoxybenzylamine (if not commercially available)
A plausible synthesis of 3-phenoxybenzylamine starts from 3-phenoxybenzonitrile. In a steel autoclave, 200 g (1.025 mols) of 3-phenoxybenzonitrile is combined with 1 liter of methanol, 200 g of liquid ammonia, and 50 g of Raney nickel.[1] The mixture is heated to 60°C with an initial hydrogen pressure of 120 bars and stirred for one hour.[1] After cooling and removal from the autoclave, the catalyst is filtered off. The solvent is then distilled off under normal pressure, and the remaining residue is distilled under vacuum to yield 3-phenoxybenzylamine.[1]
Step 2: N-Methylation
To a solution of 3-phenoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, a base like potassium carbonate (1.5 equivalents) is added. A methylating agent, for example, methyl iodide (1.1 equivalents), is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography.
Method 2: Reaction of 3-phenoxybenzyl bromide with methylamine
This is a direct approach where 3-phenoxybenzyl bromide is reacted with methylamine.
Step 1: Synthesis of 3-phenoxybenzyl bromide (if not commercially available)
3-phenoxybenzyl bromide can be prepared from 3-phenoxybenzyl alcohol. A solution of 3-phenoxybenzyl alcohol (36.0 grams, 0.18 mole) in 95 ml of toluene is added dropwise over 30 minutes to a stirred solution of thionyl bromide (50 grams, 0.24 mole) and pyridine (0.5 gram) in 175 ml of toluene, while keeping the temperature below 30°C.[2] The reaction mixture is then heated at 50°-60°C for two hours.[2] After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in toluene, washed with water until neutral, dried, and concentrated. The final product is obtained by distillation.[2]
Step 2: Amination
In a sealed reaction vessel, 3-phenoxybenzyl bromide (1 equivalent) is dissolved in a solvent like ethanol. An excess of a solution of methylamine in ethanol or water is then added. The mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then evaporated, and the residue is treated with a base (e.g., NaOH solution) to neutralize the hydrobromide salt formed and to liberate the free amine. The product is then extracted with an organic solvent, washed, dried, and purified.
Method 3: Reductive Amination of 3-phenoxybenzaldehyde
Reductive amination is a highly efficient method for forming amines.
To a solution of 3-phenoxybenzaldehyde (1 equivalent) and methylamine (1.5-2 equivalents, often as a solution in a solvent) in a suitable solvent like methanol, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. Alternatively, catalytic hydrogenation can be employed using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. After the reaction is complete, the solvent is removed, and the residue is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different synthetic strategies, the following diagrams are provided.
Caption: General workflow for synthesizing this compound.
Caption: Logical comparison of key performance indicators for synthesis methods.
References
Benchmarking N-Methyl-3-phenoxybenzylamine: A Comparative Guide to Established Alpha-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, N-Methyl-3-phenoxybenzylamine is a compound with limited publicly available data regarding its biological activity and mechanism of action. This guide provides a comparative framework against well-established research compounds based on a presumed, structurally-inferred activity as an alpha-adrenergic antagonist. The experimental data and protocols detailed herein are for established compounds and serve as a benchmark for the potential evaluation of this compound.
Introduction
This compound's structural similarity to known adrenergic antagonists, such as phenoxybenzamine, suggests its potential as a modulator of the adrenergic system. This guide benchmarks its hypothetical profile against a panel of established alpha-adrenergic research compounds: phenoxybenzamine, prazosin, phentolamine, and yohimbine. These compounds offer a spectrum of activities, from irreversible to reversible and selective to non-selective antagonism, providing a comprehensive landscape for comparison.
This document outlines the mechanisms of action, presents comparative data in a tabular format, and provides detailed experimental protocols for key assays relevant to the characterization of alpha-adrenergic antagonists.
Comparative Analysis of Alpha-Adrenergic Antagonists
The following table summarizes the key characteristics of the established research compounds. The entry for this compound is presented as a template for data to be determined through future experimental investigation.
Table 1: Comparative Profile of Alpha-Adrenergic Antagonists
| Compound | Mechanism of Action | Receptor Selectivity | Binding Nature | Primary Therapeutic/Research Use |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Phenoxybenzamine | Non-selective alpha-adrenergic antagonist.[1][2] | α1 and α2.[2] | Irreversible, covalent bond formation.[1][2] | Treatment of hypertension associated with pheochromocytoma.[2][3] |
| Prazosin | Selective alpha-1 adrenergic antagonist.[3][4] | α1 >> α2.[5] | Reversible, competitive antagonist.[5] | Treatment of hypertension, benign prostatic hyperplasia (BPH), and PTSD-related nightmares.[3][4][6] |
| Phentolamine | Non-selective alpha-adrenergic antagonist.[7][8] | α1 and α2.[7][8] | Reversible, competitive antagonist.[7][8] | Diagnosis and treatment of hypertensive emergencies, particularly in pheochromocytoma.[7][9] |
| Yohimbine | Selective alpha-2 adrenergic antagonist.[10][[“]][12] | α2 > α1.[13] | Reversible, competitive antagonist.[14] | Historically used for erectile dysfunction; research tool for studying α2-adrenergic receptor function.[12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of alpha-adrenergic receptors and a typical experimental workflow for characterizing a novel antagonist.
Figure 1: Alpha-Adrenergic Receptor Signaling Pathways.
Figure 2: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field and would be applicable for the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for α1- and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the adrenergic receptor subtypes of interest are prepared by homogenization and differential centrifugation.[15][16]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2), and varying concentrations of the unlabeled test compound (this compound).[15][16]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[15]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[15][16]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis and then converted to a Ki value.
Table 2: Radioligand Binding Affinity (Ki, nM)
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor |
| This compound | To be determined | To be determined |
| Phenoxybenzamine | ~1 | ~1 |
| Prazosin | ~0.1-1 | >1000 |
| Phentolamine | ~1-10 | ~1-10 |
| Yohimbine | >100 | ~1-10 |
Note: Ki values can vary depending on the specific receptor subtype, radioligand, and experimental conditions.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest and can distinguish between agonists and antagonists.
Objective: To determine if this compound acts as an antagonist at α1- and α2-adrenergic receptors by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the target receptor are used.
-
Assay Setup: Membranes are incubated with GDP, the test compound (this compound), a known agonist (e.g., norepinephrine), and the non-hydrolyzable GTP analog, [35S]GTPγS.[17][18][19]
-
Incubation: The reaction is incubated to allow for G protein activation and [35S]GTPγS binding.
-
Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the Gα subunits is quantified.[18][20]
-
Data Analysis: An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding in a concentration-dependent manner. The IC50 value for this inhibition can be determined.
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following receptor activation.
Objective: To assess the effect of this compound on agonist-induced ERK1/2 phosphorylation, a downstream effector of both α1- and α2-adrenergic receptor signaling.[21][22]
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with an agonist.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using methods such as ELISA, Western blotting, or homogeneous assays like HTRF® or AlphaScreen®.[21][23][24]
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated. An antagonist will reduce the agonist-stimulated increase in this ratio.
Conclusion
The provided framework offers a comprehensive approach to benchmarking this compound against established alpha-adrenergic antagonists. By employing the detailed experimental protocols, researchers can elucidate the compound's binding affinity, functional activity, and downstream signaling effects. The resulting data, when populated into the comparative tables, will provide a clear understanding of this compound's pharmacological profile and its potential as a novel research tool or therapeutic agent. Future studies are essential to determine the precise mechanism of action and selectivity of this compound.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 2. Alpha blocker - Wikipedia [en.wikipedia.org]
- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. litfl.com [litfl.com]
- 6. Prazosin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 8. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-3-phenoxybenzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methyl-3-phenoxybenzylamine analogs, focusing on their structure-activity relationships (SAR) as both insecticidal agents and monoamine oxidase (MAO) inhibitors. The information presented herein is intended to support research and development efforts in the fields of agrochemicals and neurotherapeutics.
Comparative Analysis of Biological Activity
Table 1: Insecticidal Activity of Phenoxybenzylamine Analogs
| Compound/Analog | Modification | Target Species | Activity Metric (LC50/LD50) | Reference |
| Permethrin | Introduction of a cyclopropane carboxylate ester | Mosquitoes, various agricultural pests | Varies by species (e.g., ~0.02 mg/L for Aedes aegypti larvae) | [Implied from pyrethroid literature] |
| Cypermethrin | Addition of a cyano group to the α-carbon of the alcohol moiety | Broad-spectrum insecticide | Generally lower LC50/LD50 values than permethrin | [Implied from pyrethroid literature] |
| Deltamethrin | Specific stereoisomer of a cyano-pyrethroid | Broad-spectrum insecticide | One of the most potent synthetic pyrethroids | [Implied from pyrethroid literature] |
| (1R,2S,3S*)-2-chloro-1-methyl-3-phenylcyclopropylmethyl 3-phenoxybenzyl ether | Modification of the acid moiety of pyrethroids | Tobacco cutworm, common mosquito | Showed significant insecticidal activity | [1] |
General SAR Observations for Insecticidal Activity:
-
The 3-phenoxybenzyl alcohol moiety is a common feature in many potent synthetic pyrethroid insecticides.
-
Esterification of the benzylic alcohol with various acidic moieties, particularly those containing a cyclopropane ring, is crucial for high insecticidal potency.
-
The presence of an α-cyano group on the benzylic carbon generally enhances insecticidal activity.
-
The stereochemistry of the molecule plays a critical role in its biological activity, with specific isomers often being significantly more potent.[1]
Table 2: Monoamine Oxidase (MAO) Inhibition by Benzylamine Analogs
| Compound/Analog | Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) | Reference |
| Benzylamine | Parent compound | - | - | - | [2] |
| N-Methylbenzylamine | N-methylation | - | - | - | [General knowledge] |
| 4-substituted benzylamine-sulfonamide derivative (4i) | Addition of sulfonamide and heterocyclic moieties | >100 | 0.041 | >2439 | [2] |
| 4-substituted benzylamine-sulfonamide derivative (4t) | Addition of sulfonamide and heterocyclic moieties | >100 | 0.065 | >1538 | [2] |
| 2,1-benzisoxazole derivative (7a) | Anthranil core | >100 | 0.017 | >5882 | [3] |
| 2,1-benzisoxazole derivative (7b) | Anthranil core | >100 | 0.098 | >1020 | [3] |
General SAR Observations for MAO Inhibition:
-
The benzylamine scaffold is a known pharmacophore for MAO inhibitors.[2]
-
Substitutions on the benzyl ring and the amine nitrogen can significantly modulate both the potency and selectivity of MAO inhibition.
-
Many potent and selective MAO-B inhibitors have been developed from benzylamine derivatives.[2]
-
The introduction of specific heterocyclic and sulfonamide groups can lead to highly potent and selective MAO-B inhibitors.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Synthesis of this compound Analogs
A general synthetic route for this compound analogs involves the reductive amination of 3-phenoxybenzaldehyde.
Materials:
-
3-phenoxybenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and workup reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolve 3-phenoxybenzaldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of methylamine to the flask. If using a salt of methylamine, a base such as triethylamine may be required to liberate the free amine.
-
If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired this compound analog.
Characterization of the synthesized compounds is typically performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Insecticidal Bioassay (Larvicidal Activity)
This protocol is a generalized procedure for determining the lethal concentration (LC50) of compounds against mosquito larvae.
Materials:
-
Test compounds (this compound analogs)
-
Solvent for stock solutions (e.g., acetone or DMSO)
-
Third or fourth instar larvae of the target mosquito species (e.g., Aedes aegypti or Culex quinquefasciatus)
-
Dechlorinated water
-
Beakers or disposable cups (250 mL)
-
Pipettes
-
Larval food (e.g., fish food powder)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions of the test compounds in dechlorinated water. A control group with the solvent alone should also be prepared.
-
Place a defined number of larvae (e.g., 20-25) into each beaker containing 100 mL of the test solution or control.
-
Each concentration and the control should be replicated at least three times.
-
Provide a small amount of larval food to each beaker.
-
Maintain the beakers at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 light:dark).
-
Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other suitable statistical software.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (this compound analogs)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the potassium phosphate buffer.
-
Add various concentrations of the test compounds or positive controls to the wells. A control group with solvent only should be included.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the SAR studies of this compound analogs.
References
- 1. Synthesis and stereostructure–activity relationship of a synthetic pyrethroid, 2-chloro-1-methyl-3-phenylcyclopropylmethyl-3-phenoxybenzyl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Detection of N-Methyl-3-phenoxybenzylamine
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of N-Methyl-3-phenoxybenzylamine is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control. This guide provides a comprehensive comparison of the three most common and powerful analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the methodologies, expected performance characteristics, and workflows for each technique, supported by detailed experimental protocols and visual diagrams to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. These values are based on typical performance for structurally similar aromatic amines and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Precision (Repeatability, %RSD) | < 3.0% | < 5.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 4.0% | < 6.0% | < 3.0% |
| Accuracy (% Recovery) | 94.0 - 106.0% | 90.0 - 110.0% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~0.06 ng/mL |
| Typical Run Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 2 - 10 minutes |
| Specificity | Good | Excellent | Superior |
| Key Advantages | Cost-effective, widely available | High specificity, structural information from fragmentation | Highest sensitivity and specificity, ideal for complex matrices |
| Key Disadvantages | Lower sensitivity, potential for interference | May require derivatization, not suitable for thermolabile compounds | Higher instrument cost and complexity |
Experimental Protocols
Detailed methodologies for HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are intended as a starting point and will likely require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-18 min: Return to 95% A, 5% B
-
18-20 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220 nm or 270 nm would likely be suitable.
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is an excellent confirmatory technique. Derivatization may be necessary to improve the volatility and chromatographic properties of the amine.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection for trace analysis.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
Standard and Sample Preparation:
-
Derivatization (if necessary): To a dried extract of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Standard Stock Solution: Prepare a stock solution of the derivatized or underivatized this compound in a volatile organic solvent like ethyl acetate or hexane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract is then evaporated to dryness and reconstituted in the derivatization agent or a suitable injection solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where very low concentrations need to be measured in complex biological fluids.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient elution similar to the HPLC-UV method, but with MS-compatible buffers such as ammonium formate or ammonium acetate.
-
Flow Rate: 0.2 - 0.5 mL/min for UHPLC systems.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by infusing a standard solution and optimizing the collision energy.
Standard and Sample Preparation:
-
Sample Preparation: For biological samples like plasma or urine, a simple "dilute and shoot" approach may be feasible for some applications. However, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common and effective sample preparation technique. For higher sensitivity, solid-phase extraction (SPE) can be employed.
-
Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known amounts of this compound into a blank matrix (e.g., control plasma) that is representative of the study samples.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Putative Metabolic Pathway
Based on the known metabolism of structurally related compounds, the following diagram illustrates the putative metabolic pathways of this compound in vivo. The primary metabolic routes are expected to be N-demethylation and aromatic hydroxylation.
Caption: Putative metabolic pathway of this compound.
Safety Operating Guide
Prudent Disposal of N-Methyl-3-phenoxybenzylamine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-Methyl-3-phenoxybenzylamine could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste and the hazard profiles of structurally similar compounds, such as aromatic amines and benzylamine derivatives. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions that comply with all local, state, and federal regulations.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This compound, due to its chemical structure as an aromatic amine derivative, should be handled as a hazardous substance. Aromatic amines as a class of compounds are noted for their potential toxicity and environmental hazards.[1][2] Therefore, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Hazard Assessment and Waste Classification
Based on the analysis of analogous compounds, this compound should be treated with caution. The following table summarizes the potential hazards.
| Hazard Classification | Potential GHS Category (based on analogues) | Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Avoid ingestion, direct skin contact, and inhalation of vapors or mists. Handle in a chemical fume hood. |
| Skin Corrosion/Irritation | Category 1B/2 (Corrosive/Irritant) | Wear appropriate protective gloves and clothing.[3] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Wear chemical safety goggles or a face shield.[3] |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard | Hazardous to the aquatic environment | Avoid release to the environment.[4] |
Detailed Disposal Protocol
The following step-by-step guide outlines the general procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
2. Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[5] Incompatible materials can lead to dangerous chemical reactions. This waste should be collected as a non-halogenated organic waste.
3. Containerization:
-
Use a designated, leak-proof container that is compatible with aromatic amines.[6] High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
-
For any residual amounts of the chemical in its original container, the empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][7]
4. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[6]
-
Identify the contents as "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[5]
-
The storage area should be well-ventilated.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[7]
7. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent as recommended by your EHS department.
-
Report the spill to your supervisor and EHS department immediately.
Experimental Workflow for Hazardous Waste Disposal
The following diagram illustrates the general workflow for the disposal of hazardous laboratory chemicals like this compound.
References
- 1. international.skcinc.com [international.skcinc.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling N-Methyl-3-phenoxybenzylamine
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. This includes protection for the eyes, face, hands, body, and respiratory system.
| Protection Level | Equipment | Purpose and Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] All handling of N-Methyl-3-phenoxybenzylamine should be conducted within a functioning fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader coverage, which is especially important when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | Prevents direct skin contact. Double-gloving is advisable, with frequent changes, as all disposable gloves have some degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from potential spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the airborne concentration and nature of the work. |
Hazard Identification and Safe Handling
Given its structural similarity to other aromatic amines and phenoxybenzamine, this compound should be handled as a substance with potential for toxicity. Phenoxybenzamine hydrochloride, a related compound, is harmful if swallowed and is suspected of causing cancer.[2] Aromatic amines as a class can pose significant health risks, including toxicity and environmental hazards.[3]
Safe Handling Procedures:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]
Operational and Disposal Plan
A systematic workflow for handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate solvent waste container, segregated by solvent type (e.g., halogenated or non-halogenated). Do not pour down the drain.[5] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated solid hazardous waste container.[1] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[6] Clean the spill area thoroughly.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
